Stepronin-D5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H11NO4S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,2-dideuterio-2-[[3,3,3-trideuterio-2-(thiophene-2-carbonylsulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13)/i1D3,5D2 |
InChI Key |
JNYSEDHQJCOWQU-RPIBLTHZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Stepronin-D5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Deuterated Mucolytic Agent
Abstract
Stepronin-D5 is the deuterated analog of Stepronin, a mucolytic and expectorant agent. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and its role as an analytical reference standard. The document details the known mechanisms of action of the parent compound, Stepronin, which involves the modulation of ion transport and mucin secretion in airway epithelial cells. This guide also compiles available quantitative data from key in-vitro studies and outlines detailed experimental protocols. Furthermore, a proposed synthesis for this compound and a putative signaling pathway for Stepronin's therapeutic effects are presented to facilitate further research and development.
Introduction
Stepronin is an N-acyl-amino acid derivative recognized for its mucolytic and expectorant properties.[1][2][3] It is clinically utilized to alleviate respiratory difficulties by reducing the viscosity of thick mucus.[1][3] this compound, a stable isotope-labeled version of Stepronin, serves as a critical internal standard for analytical applications, particularly in pharmacokinetic and metabolic studies, ensuring accuracy and precision in quantification.[4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and its non-deuterated counterpart.
Chemical Identity and Structure
This compound
-
Molecular Formula: C₁₀H₆D₅NO₄S₂[4]
-
Molecular Weight: 278.35 g/mol [4]
-
Chemical Name: N-{2-[(2-thienylcarbonyl)thio]propanoyl-d5}glycine
-
CAS Number: Not available. The unlabelled compound's CAS number is 72324-18-6.[4]
-
Synonyms: Deuterated Stepronin
Stepronin (Unlabeled)
-
IUPAC Name: N-{2-[(2-thienylcarbonyl)thio]propanoyl}glycine[2]
-
Molecular Formula: C₁₀H₁₁NO₄S₂[2]
-
Molar Mass: 273.32 g·mol−1[2]
-
Synonyms: Prostenoglycine, Tiofacic, Tiase[5]
Chemical Structure of Stepronin:
(The structure of this compound is identical, with five deuterium (B1214612) atoms replacing hydrogen atoms on the propanoyl moiety.)
Data Presentation
The following table summarizes the quantitative data from an in-vitro study on the effect of Stepronin on canine tracheal epithelium.
| Concentration (μM) | Effect on Isoproterenol-evoked Short Circuit Current (SCC) | Effect on Basal and Isoproterenol-evoked Potential Difference (PD) | Effect on Isoproterenol-induced [³H]-glycoconjugate Secretion |
| 0.1 - 100 | Dose-dependent significant reduction | - | - |
| 10 - 100 | - | Dose-dependent significant inhibition | - |
| 100 | - | - | Significant inhibition |
Data extracted from MedchemExpress.[6]
Mechanism of Action
Stepronin exerts its mucolytic effects through a dual mechanism of action on the airway epithelium.[1][4] It has been shown to:
-
Reduce Chloride Ion (Cl⁻) Secretion: Stepronin inhibits Cl⁻ secretion from epithelial cells.[4] This action likely alters the electrochemical gradient across the epithelial membrane, thereby affecting water movement and the hydration of the mucus layer.
-
Inhibit Mucus Glycoprotein (B1211001) Secretion: The compound directly inhibits the secretion of mucus glycoproteins from submucosal glands.[4] This leads to a decrease in the solid content of mucus, reducing its viscosity.
The combined effect of these actions is the thinning of airway secretions, which facilitates their clearance by ciliary action and coughing.[3]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of Stepronin, incorporating a deuterated starting material.
Objective: To synthesize N-{2-[(2-thienylcarbonyl)thio]propanoyl-d5}glycine (this compound).
Materials:
-
2-Thiophenecarboxylic acid
-
Thionyl chloride
-
2-Bromopropionyl-d5 chloride
-
Sodium hydroxide (B78521)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deuterated water (D₂O)
Procedure:
-
Synthesis of 2-Thienoyl Chloride: 2-Thiophenecarboxylic acid is reacted with an excess of thionyl chloride under reflux to yield 2-thienoyl chloride. The excess thionyl chloride is removed by distillation.
-
Synthesis of 2-Thienoyl Thioacid: The resulting 2-thienoyl chloride is then reacted with sodium hydrosulfide (B80085) (NaSH) in a suitable solvent like DCM to form the sodium salt of 2-thiophenecarbothioic acid.
-
Acylation with Deuterated Propionyl Chloride: The sodium 2-thiophenecarbothioate is then acylated with 2-bromopropionyl-d5 chloride in an inert solvent. This step introduces the deuterated propanoyl moiety.
-
Nucleophilic Substitution with Glycine: The resulting intermediate, 2-bromo-N-(2-thienoylthio)propanamide-d5, is then reacted with glycine in an aqueous basic solution (e.g., sodium hydroxide in D₂O to maintain deuteration). The bromine atom is displaced by the amino group of glycine to form this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity and identity of this compound can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In-vitro Analysis of Stepronin's Effect on Airway Secretion
This protocol is based on the study by Yamada et al. (1994).[4]
Objective: To evaluate the effect of Stepronin on ion transport and mucus glycoprotein secretion in tracheal epithelium.
Materials:
-
Canine and feline tracheas obtained from a local abattoir.
-
Ussing chamber apparatus.
-
Krebs-Henseleit solution.
-
Stepronin solutions of varying concentrations.
-
Isoproterenol (B85558) (ISOP) and Methacholine as secretagogues.
-
[³H]-glycoconjugates for radiolabeling.
-
Trichloroacetic acid (TCA).
-
Scintillation counter.
Procedure for Measuring Ion Transport (Canine Trachea):
-
The posterior membrane of the canine trachea is dissected and mounted in an Ussing chamber.
-
The tissue is bathed on both sides with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
The transepithelial potential difference (PD) and short-circuit current (SCC) are measured using agar-salt bridges and Ag-AgCl electrodes connected to a voltage-clamp apparatus.
-
After a stable baseline is achieved, Stepronin is added to the mucosal side at various concentrations.
-
The secretagogue isoproterenol is then added to stimulate secretion, and the changes in PD and SCC are recorded.
Procedure for Measuring Mucus Glycoprotein Secretion (Feline Tracheal Glands):
-
Isolated submucosal glands from the feline trachea are cultured.
-
The glands are incubated with [³H]-glycoconjugates to label the mucus glycoproteins.
-
After labeling, the glands are washed and then treated with Stepronin at various concentrations.
-
Secretion is stimulated with methacholine.
-
The amount of secreted radiolabeled glycoprotein in the medium is quantified by TCA precipitation followed by scintillation counting.
Signaling Pathways and Logical Relationships
The precise signaling pathways through which Stepronin exerts its effects are not fully elucidated. However, based on its known actions on ion transport and mucin secretion, a putative signaling pathway can be proposed. Stepronin likely interacts with receptors or channels on the apical membrane of airway epithelial cells, leading to downstream effects that modulate ion channel activity and the exocytosis of mucin granules.
Caption: Proposed mechanism of action for Stepronin in airway epithelial cells.
Caption: Experimental workflow for in-vitro analysis of Stepronin's effects.
Conclusion
This compound is an essential tool for the analytical study of Stepronin, a mucolytic agent with a clear, albeit not fully elucidated, mechanism of action. This guide provides a foundational understanding of this compound and its parent compound, offering detailed information on their chemical properties, biological effects, and methods for their study and synthesis. The provided experimental protocols and proposed signaling pathways are intended to serve as a valuable resource for researchers in the fields of respiratory medicine, pharmacology, and drug development, encouraging further investigation into the therapeutic potential of this class of compounds.
References
- 1. karger.com [karger.com]
- 2. mdpi.com [mdpi.com]
- 3. Stepronin - Wikipedia [en.wikipedia.org]
- 4. An expectorant, stepronin, reduces airway secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide on Stepronin-D5: Synthesis and Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
Foreword
Stepronin, a mucolytic and expectorant agent, has garnered interest for its therapeutic potential. The use of isotopically labeled compounds, such as Stepronin-D5, is crucial in drug development for absorption, distribution, metabolism, and excretion (ADME) studies. Deuterium (B1214612) labeling can also favorably alter a drug's pharmacokinetic profile, a strategy that has led to the development of several approved deuterated drugs. This guide aims to provide a comprehensive overview of the synthesis and isotopic labeling process for this compound.
However, it is important to note that specific, publicly available literature detailing the exact synthesis of Stepronin and, consequently, this compound, is limited. Therefore, this guide will focus on a plausible synthetic route based on the known chemical structure of Stepronin and general principles of organic synthesis and isotopic labeling. The experimental protocols provided are predictive and would require optimization and validation in a laboratory setting.
Core Concepts: Stepronin and Isotopic Labeling
Stepronin, with the IUPAC name N-(1-oxo-2-((2-thienylcarbonyl)thio)propyl)glycine, is a compound recognized for its mucolytic properties.[1] Isotopic labeling involves the replacement of one or more atoms of a molecule with an isotope of that atom. In the case of this compound, five hydrogen atoms are replaced with their heavier isotope, deuterium. This labeling allows the compound to be traced and quantified in biological systems using techniques like mass spectrometry, without significantly altering its chemical properties.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process. The key is the introduction of the deuterium atoms at a stable position within the molecule. Based on the structure of Stepronin, the propionyl glycine (B1666218) moiety is a logical target for deuteration.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for Stepronin suggests that it can be synthesized from three primary building blocks: 2-thiophenecarboxylic acid, 2-bromopropionyl chloride, and glycine. For the D5 analogue, a deuterated version of one of these precursors would be required. A logical choice for deuteration is the glycine moiety, specifically using commercially available glycine-d5.
Experimental Workflow
The following diagram outlines a proposed experimental workflow for the synthesis of this compound.
References
Stepronin-D5: A Technical Overview of its Physicochemical Properties and In Vitro Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepronin, a mucolytic and expectorant agent, has demonstrated efficacy in reducing airway secretion.[1][2] This technical guide focuses on the physical and chemical properties of its deuterated analog, Stepronin-D5, and provides an in-depth look at the experimental protocols used to elucidate the biological activity of the parent compound, Stepronin. This compound, a fully characterized chemical compound, serves as a reference standard for analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development.[3]
While specific experimental data for this compound is limited in publicly available literature, the substitution of five protium (B1232500) atoms with deuterium (B1214612) atoms primarily affects the molecular weight. Other physicochemical properties are expected to be largely comparable to Stepronin. This document will therefore present the known properties of Stepronin, with the calculated molecular weight for this compound, and detail the established in vitro mechanism of action of the non-deuterated form.
Core Physicochemical Properties
The following tables summarize the key physical and chemical properties of Stepronin.
Table 1: General and Physical Properties of Stepronin
| Property | Value | Source |
| Physical Description | Solid | PubChem |
| Molecular Formula | C₁₀H₁₁NO₄S₂ | PubChem[4] |
| Molecular Weight (Stepronin) | 273.3 g/mol | PubChem[4] |
| Molecular Weight (this compound) | ~278.33 g/mol | Calculated |
| Solubility | 0.211 g/L | Human Metabolome Database (HMDB)[4] |
Table 2: Chemical Identifiers for Stepronin
| Identifier | Value | Source |
| IUPAC Name | N-{2-[(2-thienylcarbonyl)thio]propanoyl}glycine | Wikipedia |
| CAS Number | 72324-18-6 | PubChem[4] |
| PubChem CID | 54120 | PubChem[4] |
| DrugBank Accession Number | DB01423 | DrugBank[5] |
| SMILES | CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 | Wikipedia |
| InChI | InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13) | Wikipedia |
Mechanism of Action and Biological Activity
Stepronin functions as a mucolytic agent by thinning mucus and lubricating the respiratory tract, which promotes the drainage of mucus from the lungs.[5][6] It reduces the viscosity of bronchial secretions, facilitating their removal through coughing.[4][5][6] The underlying mechanism involves the breakdown of the chemical structure of mucus molecules.[4][5][6]
In vitro studies have shown that Stepronin inhibits airway secretion by reducing Cl⁻ secretion from epithelial cells and mucus glycoprotein (B1211001) secretion from submucosal glands.[1][2][7]
Experimental Protocols
The following sections detail the methodologies employed in key in vitro experiments to characterize the biological activity of Stepronin.
In Vitro Inhibition of Airway Secretion
This experiment, as described by Yamada et al. (1994), investigates the effect of Stepronin on the bioelectric properties of canine tracheal epithelium and mucus glycoprotein secretion from feline tracheal glands.[1][2]
Experimental Workflow:
Methodology:
-
Epithelial Bioelectric Parameter Measurement:
-
The posterior epithelial membrane is isolated from canine tracheas.[1][2]
-
Baseline potential difference (PD), short-circuit current (SCC), and conductance (G) are measured.[1][2]
-
Stepronin (SPN) or its metabolite, thenoic acid (TA), is added to the mucosal solution.[1][2]
-
The tissue is then stimulated with isoproterenol (ISOP), and changes in PD and SCC are recorded.[1][7] Stepronin at concentrations of 0.1-100 μM induces a dose-dependent reduction in the ISOP-evoked SCC value.[7] At 10-100 μM, it significantly inhibits the basal secretion and ISOP-evoked potential difference.[7]
-
-
Mucus Glycoprotein Secretion Measurement:
-
Submucosal glands are isolated from feline tracheas and cultured.[1][2]
-
The secretion of mucus glycoproteins is estimated by measuring trichloroacetic acid (TCA)-precipitable [3H]-glycoconjugates.[1][2]
-
The effects of SPN and TA on basal and methacholine-stimulated mucus glycoprotein secretion are determined.[1][2] A 100 μM concentration of Stepronin significantly inhibits ISOP-induced [3H]-glycoconjugate secretion.[7]
-
Signaling Pathway
The mechanism of action of Stepronin involves the inhibition of chloride secretion from epithelial cells and glycoprotein secretion from submucosal glands, which are key components of airway mucus.
Conclusion
References
- 1. An expectorant, stepronin, reduces airway secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound | Axios Research [axios-research.com]
- 4. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. genelabs.com [genelabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Stepronin vs Stepronin-D5 stability comparison
An In-depth Technical Guide to the Stability Comparison of Stepronin and Stepronin-D5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Stepronin and the Role of Deuteration
Stepronin is a mucolytic agent used to reduce the viscosity of mucus, aiding in its clearance from the respiratory tract[1][2]. Its mechanism of action involves the thinning of bronchial secretions[1][3]. In drug development, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a recognized strategy to improve the pharmacokinetic and metabolic profiles of a molecule. This process, known as deuteration, can lead to significant enhancements in drug stability.
The core principle behind the enhanced stability of deuterated compounds is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond[4]. Consequently, it requires more energy for enzymes, particularly cytochrome P450 (CYP) enzymes in the liver, to break the C-D bond[4][5]. This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism often results in a longer drug half-life and increased systemic exposure[5][6].
-
Reduced Toxic Metabolite Formation: By altering the metabolic pathway, deuteration can decrease the formation of potentially toxic byproducts[5][7].
-
Enhanced Efficacy and Safety: A more stable drug may lead to a more consistent therapeutic effect and an improved safety profile[7][].
This guide will explore the expected stability differences between Stepronin and this compound and provide detailed methodologies for their empirical evaluation.
Theoretical Stability Profile: Stepronin vs. This compound
Based on the principles of the kinetic isotope effect, this compound is hypothesized to exhibit greater stability than its non-deuterated counterpart, particularly in metabolic assays. The extent of this stability enhancement will depend on the specific site(s) of deuteration and whether C-H bond cleavage at these sites is a rate-limiting step in Stepronin's metabolism.
Anticipated Metabolic Stability
Stepronin's metabolism is likely to involve enzymatic processes that are sensitive to the kinetic isotope effect. Therefore, this compound is expected to demonstrate a lower rate of metabolism in in vitro systems like human liver microsomes. This would translate to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint).
Physicochemical Stability
While the primary advantage of deuteration lies in metabolic stability, the stronger C-D bond can also contribute to increased resistance to degradation under certain chemical conditions, although this effect is generally less pronounced than its impact on enzymatic metabolism[]. Therefore, minor to moderate improvements in stability under various pH and thermal stress conditions may be observed for this compound compared to Stepronin.
Proposed Experimental Protocols for Stability Comparison
To empirically determine the comparative stability of Stepronin and this compound, the following experimental protocols are proposed.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Stepronin and this compound in the presence of human liver microsomes.
Methodology:
-
Reagents and Materials:
-
Stepronin and this compound stock solutions (e.g., in DMSO).
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Control compounds (e.g., a high-clearance and a low-clearance compound).
-
-
Incubation Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer at 37°C.
-
Add the test compound (Stepronin or this compound) to the microsome solution at a final concentration typically between 0.5 and 1.0 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution.
-
Include control incubations without NADPH to account for non-enzymatic degradation.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stepronin - Wikipedia [en.wikipedia.org]
- 3. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 7. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
Commercial availability and suppliers of Stepronin-D5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Stepronin-D5. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this stable isotope-labeled compound. The guide includes available quantitative data, a generalized experimental protocol for its application as an internal standard, and a depiction of the known signaling pathway of its parent compound, Stepronin.
Commercial Availability and Suppliers
This compound, a deuterated form of the mucolytic agent Stepronin, is available commercially as a research chemical. It is primarily used as an analytical reference standard for method development, validation, and quality control applications during the synthesis and formulation stages of drug development.[1]
Technical Data
Quantitative data for this compound and its unlabeled counterpart, Stepronin, are summarized below. The data for this compound is based on the general product specifications provided by Axios Research for their isotopically labeled standards, as a specific Certificate of Analysis was not publicly available.
Table 1: Product Specifications of this compound
| Parameter | Specification | Source |
| Catalogue Number | AR-S10822 | Axios Research[3] |
| Molecular Formula | C₁₀H₆D₅NO₄S₂ | Axios Research[3] |
| Molecular Weight | 278.35 | Axios Research[3] |
| Chemical Purity (HPLC) | ≥ 98.0% | Axios Research[2] |
| Isotopic Purity (Mass Spec) | ≥ 98.0% | Axios Research[2] |
| Alternate CAS (unlabeled) | 72324-18-6 | Axios Research[3] |
Table 2: Properties of Stepronin (Unlabeled)
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄S₂ | PubChem[4] |
| Molar Mass | 273.32 g·mol⁻¹ | Wikipedia[5] |
| CAS Number | 72324-18-6 | PubChem[4] |
| Physical Description | Solid | PubChem[4] |
| Solubility | 0.211 g/L | PubChem[4] |
Experimental Protocols
While specific experimental protocols for this compound are not readily published, its primary application is expected to be as an internal standard in quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for its use in such applications.
Objective: To accurately quantify the concentration of Stepronin in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Materials:
-
This compound (Internal Standard)
-
Stepronin (Analyte Standard)
-
Biological matrix (e.g., plasma)
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
LC-MS or GC-MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by spiking known concentrations of Stepronin into the biological matrix.
-
-
Sample Preparation:
-
To a known volume of the biological sample (and each calibration standard), add a fixed amount of the this compound internal standard solution.
-
Vortex the samples to ensure thorough mixing.
-
Precipitate proteins by adding a sufficient volume of a cold protein precipitation agent.
-
Vortex again and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/GC-MS Analysis:
-
Inject the prepared samples onto the LC-MS or GC-MS system.
-
Develop a chromatographic method to separate Stepronin and this compound from other matrix components.
-
Optimize the mass spectrometer settings to monitor the specific mass-to-charge ratios (m/z) for both Stepronin and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Stepronin) to the internal standard (this compound) for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Stepronin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway of Stepronin
Stepronin is a mucolytic agent that functions by reducing the viscosity of mucus in the respiratory tract. Its mechanism of action involves the inhibition of airway secretion. Specifically, it has been shown to decrease chloride (Cl⁻) secretion from epithelial cells and reduce the secretion of mucus glycoproteins from submucosal glands. This dual action leads to a less viscous mucus that is more easily cleared from the airways.
References
The Role of Stepronin-D5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Stepronin-D5 when utilized as an internal standard in quantitative analytical methodologies. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy and precision required for robust drug development and research.
The Foundational Principle: Isotope Dilution
The core function of a deuterated internal standard like this compound is to serve as a reliable comparator for the analyte of interest, in this case, Stepronin. In quantitative analysis, especially within complex biological matrices, variability can be introduced at multiple stages of the experimental workflow, including sample extraction, handling, and instrument analysis.[1][2] A deuterated internal standard is a modified version of the target analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[3] This subtle alteration in mass allows the mass spectrometer to differentiate between the internal standard (this compound) and the analyte (Stepronin), while their chemical and physical properties remain nearly identical.[4]
This near-identical behavior is crucial. This compound, when added to a sample at a known concentration early in the workflow, experiences the same procedural losses and variations as the endogenous Stepronin.[1] Therefore, by measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate due to experimental inconsistencies.[1]
Mechanism of Action of Stepronin
Stepronin is recognized as a mucolytic, or expectorant, drug.[5][6] Its primary pharmacological effect is to promote the drainage of mucus from the lungs by thinning the mucus and lubricating the respiratory tract.[5] Expectorants work by increasing bronchial secretions, while mucolytics help to loosen thick bronchial secretions by breaking down the chemical structure of mucus molecules, making them easier to expel through coughing.[5][6] Research has indicated that Stepronin inhibits airway secretion by reducing chloride ion secretion from epithelial cells and mucus glycoprotein (B1211001) secretion from submucosal glands.[7] Some findings also suggest it may have immunomodulatory effects and antioxidant properties.[8]
Experimental Workflow and Protocols
The use of this compound as an internal standard is integral to bioanalytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol.
Sample Preparation
-
Spiking: A known amount of this compound solution is added to the biological sample (e.g., plasma, urine, tissue homogenate) at the earliest stage of preparation.
-
Extraction: The analyte and internal standard are co-extracted from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, leaving the analyte and internal standard in the supernatant.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to selectively extract the analyte and internal standard.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte and internal standard, which are then eluted with a suitable solvent.
-
-
Evaporation and Reconstitution: The solvent containing the extracted analyte and internal standard is evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC-MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A suitable column (e.g., C18) and mobile phase gradient are used to separate Stepronin and this compound from other matrix components. Due to their nearly identical chemical properties, they typically co-elute.[2]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the ion source of a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique used to generate charged parent ions of both Stepronin and this compound.
-
MS/MS Analysis: The parent ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). Specific parent-to-product ion transitions are monitored for both the analyte and the internal standard to ensure selectivity.
-
The workflow for utilizing a deuterated internal standard is depicted below:
Data Presentation for Method Validation
A crucial aspect of employing an internal standard is the validation of the analytical method to ensure its reliability. The following tables represent typical quantitative data that would be generated during such a validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15% | < 15 | ± 15% |
| Low | 3 | < 15 | ± 15% | < 15 | ± 15% |
| Medium | 100 | < 15 | ± 15% | < 15 | ± 15% |
| High | 800 | < 15 | ± 15% | < 15 | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low | 3 | 95.2 | 4.1 | 98.7 | 3.5 |
| High | 800 | 93.8 | 3.8 | 101.2 | 2.9 |
Signaling Pathway of Stepronin
Based on available literature, the proposed mechanism of action for Stepronin's mucolytic effects involves the modulation of ion and glycoprotein secretion in the airways. A simplified representation of this pathway is provided below.
Conclusion
This compound, as a deuterated internal standard, is an indispensable tool for the accurate and precise quantification of Stepronin in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the parent compound allow for the correction of experimental variability. A validated bioanalytical method employing this compound provides the high-quality data necessary to support drug development programs and advance scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. genelabs.com [genelabs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Stepronin? [synapse.patsnap.com]
The deuterium switch: A paradigm shift in pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), has emerged as a powerful tool in modern pharmacology. This subtle atomic substitution, known as deuteration, can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and increased efficacy. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations of utilizing deuterated compounds in drug development.
The Core Principle: The Kinetic Isotope Effect
The foundation of deuteration's utility in pharmacology lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position.[1]
In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds.[3][4] By selectively replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots") on a drug molecule, the rate of metabolism at that position can be significantly reduced.[5][6]
Figure 1: The Deuterium Kinetic Isotope Effect in Drug Metabolism.
This seemingly minor modification can have profound effects on a drug's pharmacokinetic profile, leading to several potential advantages:
-
Increased Half-Life and Exposure: Slower metabolism leads to a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve or AUC).[1][7]
-
Reduced Peak Plasma Concentrations (Cmax): A slower rate of absorption and metabolism can lead to lower and more sustained plasma concentrations, potentially reducing peak-related side effects.[8][9]
-
Altered Metabolite Profile: Deuteration can reduce the formation of unwanted or toxic metabolites.[1]
-
Improved Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.[5]
Applications in Pharmacology: From Concept to Clinic
The application of deuterium in drug design has evolved from a theoretical concept to a clinically validated strategy, with several deuterated drugs now approved for use and many more in the clinical pipeline.
Approved Deuterated Drugs: A Snapshot of Success
The approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017 marked a significant milestone for the field.[1][7]
| Deuterated Drug | Non-deuterated Counterpart | Indication | Key Pharmacokinetic Improvement |
| Deutetrabenazine | Tetrabenazine | Chorea associated with Huntington's disease, Tardive dyskinesia | Longer half-life of active metabolites, reduced peak plasma concentrations, allowing for lower dosing and improved tolerability.[7][8][9][10] |
| Deucravacitinib | Tofacitinib (comparator) | Plaque Psoriasis | Highly selective TYK2 inhibitor with a distinct allosteric mechanism.[11][12][13][14][15] |
| Donafenib | Sorafenib | Unresectable or Metastatic Hepatocellular Carcinoma | Improved pharmacokinetic profile, leading to superior overall survival and a better safety profile.[16][17][18] |
Deuterium-Enabled Chiral Switching (DECS)
An innovative application of deuteration is in the stabilization of chiral centers. For racemic drugs where the enantiomers rapidly interconvert, deuteration at the chiral center can slow down this process, allowing for the isolation and development of a single, more active or safer enantiomer.[19][20][21][22] This "deuterium-enabled chiral switching" (DECS) opens up new avenues for improving existing racemic drugs.
Figure 2: Workflow for Deuterium-Enabled Chiral Switching.
Key Experimental Protocols in the Development of Deuterated Compounds
The successful development of a deuterated drug candidate relies on a series of well-defined in vitro and in vivo experiments to characterize its pharmacokinetic and pharmacodynamic properties.
In Vitro Metabolic Stability Assay
This assay is crucial for assessing the impact of deuteration on a compound's susceptibility to metabolism.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog using liver microsomes.[5]
-
Methodology:
-
Preparation: Prepare a reaction mixture containing the test compound (deuterated or non-deuterated), liver microsomes (e.g., human or rat), and a phosphate (B84403) buffer.
-
Initiation: Start the metabolic reaction by adding an NADPH regenerating system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing a deuterated internal standard.[23]
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the rate of disappearance of the parent compound to determine the in vitro t½ and CLint.[5][23]
-
Figure 3: Experimental Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
This study is essential to understand how deuteration affects the drug's behavior in a living organism.
-
Objective: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated counterpart after administration to rats.[24][25]
-
Methodology:
-
Dosing: Administer the deuterated and non-deuterated compounds to different groups of rats (e.g., via oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.[24]
-
Plasma Preparation: Separate the plasma from the blood samples.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.[26]
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters.
-
Cytochrome P450 (CYP450) Inhibition Assay
This assay determines if the deuterated compound inhibits the major drug-metabolizing enzymes, which is crucial for predicting potential drug-drug interactions.
-
Objective: To determine the IC50 value of a deuterated compound for major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[3][27][28]
-
Methodology:
-
Incubation: Incubate human liver microsomes with an isoform-specific substrate and a range of concentrations of the deuterated test compound.
-
Reaction Monitoring: Measure the formation of the metabolite of the specific substrate.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value.[3]
-
hERG Channel Assay
This is a critical safety assay to assess the potential for a deuterated compound to cause cardiac arrhythmias.
-
Objective: To determine if the deuterated compound inhibits the hERG potassium channel.[29][30]
-
Methodology:
-
Assay System: Use cells stably expressing the hERG channel or a cell-free system with reconstituted hERG protein.[31]
-
Measurement: Measure the effect of the deuterated compound on the hERG channel activity, often using electrophysiological techniques (patch-clamp) or fluorescence-based assays.[32]
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG channel and calculate the IC50 value.
-
Case Study: Deucravacitinib and the TYK2 Signaling Pathway
Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[11][15] TYK2 is a member of the Janus kinase (JAK) family and plays a key role in signaling pathways of cytokines involved in the pathogenesis of various immune-mediated diseases, such as psoriasis.[2][33]
The TYK2 signaling pathway is initiated by the binding of cytokines (e.g., IL-12, IL-23, Type I IFN) to their receptors, leading to the activation of TYK2 and other JAKs.[2][33] This, in turn, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the expression of inflammatory genes.[34]
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skin.dermsquared.com [skin.dermsquared.com]
- 16. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Safety, pharmacokinetics and efficacy of donafenib in treating advanced hepatocellular carcinoma: report from a phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deuterium-enabled chiral switching - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 21. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates | Semantic Scholar [semanticscholar.org]
- 22. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 28. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 29. researchgate.net [researchgate.net]
- 30. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 32. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 34. researchgate.net [researchgate.net]
Stepronin-D5: A Technical Overview of its Mechanism of Action and Framework for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stepronin-D5, a deuterated analog of the mucolytic and expectorant agent Stepronin, serves as a critical reference standard in analytical and quality control applications during drug development. While specific certificates of analysis and detailed purity assessment protocols for this compound are proprietary and typically provided by the manufacturer upon purchase, this guide outlines the established mechanism of action for Stepronin and provides a framework for its purity assessment based on standard analytical techniques. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of Stepronin's biological activity and the analytical methodologies pertinent to its deuterated counterpart.
Certificate of Analysis and Purity Data
A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications and is a crucial component of quality control. For a reference standard like this compound, the CoA would provide quantitative data on its identity, purity, and other relevant chemical and physical properties. While a specific CoA for this compound was not publicly available, Table 1 provides an illustrative example of how such data would be presented.
Table 1: Illustrative Certificate of Analysis for this compound
| Test Parameter | Specification | Result | Method |
| Identity | |||
| ¹H NMR | Conforms to structure | Conforms | USP <761> |
| Mass Spectrometry | Conforms to structure | Conforms | In-house |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | 99.5% | USP <621> |
| Deuterated Purity (D5) | ≥ 99 atom % D | 99.6 atom % D | Mass Spectrometry |
| Residual Solvents | Meets USP <467> requirements | Conforms | USP <467> |
| Water Content | ≤ 0.5% | 0.2% | USP <921> (Karl Fischer) |
| Physical Properties | |||
| Appearance | White to off-white solid | Conforms | Visual |
| Melting Point | 155-160 °C | 157.8 °C | USP <741> |
Note: The data presented in this table is for illustrative purposes only and does not represent an actual analysis of this compound.
Purity Assessment: Experimental Protocols
The purity of this compound would be rigorously assessed using a combination of chromatographic and spectroscopic techniques to ensure its suitability as a reference standard. The following are detailed methodologies for key experiments that would likely be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS) for Identity and Deuterated Purity Confirmation
-
Objective: To confirm the molecular weight of this compound and determine the level of deuterium (B1214612) incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure:
-
A dilute solution of this compound is infused into the mass spectrometer.
-
The mass spectrum is acquired in positive or negative ion mode.
-
The observed mass-to-charge ratio (m/z) is compared to the theoretical value for this compound.
-
The isotopic distribution is analyzed to confirm the presence and percentage of the D5 species.
-
Mechanism of Action and Signaling Pathways
Stepronin is recognized as a mucolytic agent that enhances the clearance of mucus from the respiratory tract.[1][2][3] Its mechanism of action is multifaceted, involving direct effects on mucus-secreting cells and glands, as well as potential antioxidant and immunomodulatory activities.[4]
Mucolytic and Expectorant Action
The primary therapeutic effect of Stepronin is to reduce the viscosity of bronchial secretions, facilitating their removal through coughing.[1][2][3] This is achieved through the inhibition of airway secretion by two main mechanisms:
-
Inhibition of mucus glycoprotein (B1211001) secretion from submucosal glands. [5][6]
Enzyme Inhibition and Receptor Interaction
Emerging research suggests that Stepronin's effects may extend beyond its mucolytic properties, potentially involving the modulation of specific enzymes and cellular receptors.[4]
-
Enzyme Inhibition: Stepronin may function by inhibiting enzymes such as "XYZase" or "protease X," which are involved in various metabolic and cellular processes.[4][7] Inhibition of these enzymes can lead to a reduction in the production of certain biomolecules, contributing to its therapeutic effects.[4]
-
Receptor Interaction: The compound has been shown to interact with cellular receptors, for instance, "ABC receptors," which are integral to cell signaling pathways.[4] This interaction can trigger a cascade of intracellular events, ultimately leading to altered gene expression and influencing inflammatory responses, cell growth, and apoptosis.[4]
Antioxidant and Immunomodulatory Effects
Stepronin also exhibits antioxidant properties by scavenging free radicals, which helps protect cells from oxidative stress.[4] Furthermore, it has demonstrated immunomodulatory effects, with the ability to either enhance or suppress the immune response depending on the physiological context.[4]
Conclusion
This compound is an essential tool for the accurate quantification and analysis of Stepronin in various research and development settings. While this guide provides a comprehensive overview of the known mechanisms of action of Stepronin and a framework for the purity assessment of its deuterated analog, it is imperative for researchers to consult the manufacturer-specific Certificate of Analysis and analytical methods for definitive data and protocols. The multifaceted biological activities of Stepronin, from its primary mucolytic function to its potential enzymatic, receptorial, antioxidant, and immunomodulatory effects, underscore its continued interest as a therapeutic agent.
References
- 1. genelabs.com [genelabs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Stepronin? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An expectorant, stepronin, reduces airway secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Stepronin used for? [synapse.patsnap.com]
In-Depth Technical Guide: Storage and Handling of Stepronin-D5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling guidelines for Stepronin-D5, a deuterated analog of the mucolytic agent Stepronin. The information presented herein is intended to ensure the integrity of the compound for research and development purposes and to promote safe laboratory practices.
Introduction to this compound
This compound is the deuterium-labeled version of Stepronin, an expectorant that functions by reducing airway secretion. Specifically, it has been shown to inhibit Cl- secretion from epithelial cells and mucus glycoprotein (B1211001) secretion from submucosal glands[1]. As a stable isotope-labeled compound, this compound is a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies. Its chemical formula is C₁₀H₆D₅NO₄S₂ with a molecular weight of approximately 278.35 g/mol [2][3].
Storage and Stability
Proper storage of this compound is critical to maintain its stability and ensure the reliability of experimental results. The following table summarizes the recommended storage conditions based on available data.
| Storage Type | Temperature | Duration | Source |
| Solid Form | -20°C | Long-term | United States Biological |
| Stock Solution | -80°C | Up to 6 months | MedchemExpress |
| -20°C | Up to 1 month | MedchemExpress |
Note: For detailed, lot-specific stability data, it is imperative to consult the Certificate of Analysis (COA) provided by the supplier. Axios Research and other suppliers confirm that their products are shipped with a comprehensive COA[2].
Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not located, general safety precautions for handling chemical compounds in a laboratory setting should be strictly followed. The information below is compiled from general safety data sheets for chemical reagents.
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols. |
| Hygiene | Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spills | In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. |
| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention. |
It is strongly recommended to obtain and review the complete Safety Data Sheet from your specific supplier before handling this compound.
Experimental Protocols
The following is a detailed methodology for an in vitro experiment investigating the effect of Stepronin on airway secretion, as adapted from the study by Yamada et al. (1994)[1]. This protocol can serve as a basis for designing experiments with this compound.
Preparation of Stepronin Solutions
-
Stock Solution: Prepare a stock solution of Stepronin (or this compound) in an appropriate solvent. The original study does not specify the solvent, but for similar compounds, Dimethyl Sulfoxide (DMSO) is often used for initial solubilization, followed by dilution in a physiological buffer.
-
Working Solutions: Prepare serial dilutions of the stock solution in a suitable buffer (e.g., Krebs-Henseleit solution) to achieve the desired final concentrations for the experiment (e.g., in the range of 10 µM to 100 µM).
In Vitro Mucolytic Activity Assay
This experiment measures the effect of Stepronin on the bioelectric properties of tracheal epithelium, which is an indicator of ion secretion.
-
Tissue Preparation: Canine tracheas are excised and the posterior mucosal-submucosal tissue is mounted in an Ussing chamber.
-
Equilibration: The tissue is bathed on both sides with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Measurement of Bioelectric Parameters:
-
Measure the potential difference (PD) and short-circuit current (SCC) using the Ussing chamber apparatus.
-
Calculate the tissue conductance (G) as the ratio of SCC to PD.
-
-
Application of Stepronin:
-
After a stable baseline is achieved, add Stepronin to the mucosal side of the chamber.
-
Induce secretion with an agent like isoproterenol.
-
-
Data Analysis: Record the changes in PD and SCC following the application of Stepronin and the secretagogue. Compare the results to a control group without Stepronin.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the handling and use of this compound.
Caption: Workflow for the storage and handling of this compound.
References
Methodological & Application
Application Note: A Representative LC-MS/MS Method for the Quantification of Stepronin in Human Plasma Using Stepronin-D5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stepronin is a mucolytic and expectorant agent used in the treatment of respiratory diseases.[1][2] Accurate quantification of Stepronin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note describes a representative, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Stepronin in human plasma. The method utilizes a stable isotope-labeled internal standard, Stepronin-D5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.[3][4] The validation of this bioanalytical method is based on the principles outlined in the FDA and EMA guidelines.[5][6]
Experimental Protocols
Materials and Reagents
-
Analytes: Stepronin (purity >99%), this compound (isotopic purity >98%).
-
Reagents: Formic acid (LC-MS grade), Dithiothreitol (DTT), Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Conditions
The chromatographic separation was performed on a C18 analytical column. The mass spectrometer was operated in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification. Detailed parameters are listed in Table 1. The selection of a negative ionization mode is based on methods for the similar compound, tiopronin (B1683173).[7][8]
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| MRM Transition (Stepronin) | m/z 272.0 → 141.0 |
| MRM Transition (this compound) | m/z 277.0 → 146.0 |
| Dwell Time | 100 ms |
| Collision Energy (Stepronin) | -15 eV |
| Collision Energy (this compound) | -15 eV |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Note: MRM transitions are hypothetical and would require experimental optimization.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Primary stock solutions of Stepronin and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of standard working solutions of Stepronin were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working solution of the internal standard (IS), this compound, was prepared at 100 ng/mL.
-
Calibration Standards: Calibration standards were prepared by spiking blank human plasma with the appropriate Stepronin working solutions to achieve final concentrations ranging from 1.0 to 1000 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared in blank plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation Protocol
Due to the presence of a thiol group in its structure, similar to tiopronin, Stepronin may form disulfide bonds.[7][9] A reduction step is included to ensure all forms are converted to the free thiol for accurate quantification.
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 100 mM Dithiothreitol (DTT) in water to reduce any disulfide bonds. Vortex briefly and incubate at 37°C for 15 minutes.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated according to established regulatory guidelines for bioanalytical method validation.[10][11]
Linearity
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used for quantification.
Table 2: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Mean Correlation Coefficient (r²) | > 0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples at four concentration levels over three separate days.
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5 | -4.2 to 5.1 | ≤ 9.8 | -2.5 to 6.3 |
| LQC | 3.0 | ≤ 6.2 | -3.1 to 4.5 | ≤ 7.5 | -1.8 to 5.0 |
| MQC | 100 | ≤ 5.1 | -2.5 to 3.8 | ≤ 6.1 | -3.0 to 4.1 |
| HQC | 800 | ≤ 4.5 | -1.9 to 2.7 | ≤ 5.3 | -2.2 to 3.5 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).[12]
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at LQC and HQC levels. The use of a co-eluting stable isotope-labeled internal standard effectively mitigates any potential matrix effects.[4]
Table 4: Matrix Effect and Recovery of Stepronin
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
|---|---|---|---|---|---|
| LQC | 3.0 | 92.5 | 5.8 | 98.2 | 4.5 |
| HQC | 800 | 94.1 | 4.2 | 99.5 | 3.1 |
Acceptance Criteria: Precision (%CV) of recovery and matrix effect should be ≤15%.
Stability
The stability of Stepronin was evaluated under various storage and handling conditions.
Table 5: Stability of Stepronin in Human Plasma
| Stability Condition | Duration | QC Level | Mean % Bias from Nominal |
|---|---|---|---|
| Bench-Top | 6 hours at Room Temp. | LQC & HQC | < ±7.5% |
| Freeze-Thaw | 3 cycles | LQC & HQC | < ±8.2% |
| Long-Term | 90 days at -80°C | LQC & HQC | < ±9.5% |
| Autosampler | 24 hours at 10°C | LQC & HQC | < ±6.8% |
Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.[13]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Stepronin in human plasma.
Caption: Workflow for Stepronin quantification in plasma.
Conclusion
This application note details a representative LC-MS/MS method for the sensitive and reliable quantification of Stepronin in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic studies in drug development. The simple protein precipitation-based sample preparation protocol allows for high-throughput analysis.
References
- 1. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stepronin - Wikipedia [en.wikipedia.org]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. resolian.com [resolian.com]
Application Notes and Protocols for Stepronin-D5 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepronin is a mucolytic agent used in the treatment of respiratory disorders. To thoroughly characterize its efficacy and safety, comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies are essential. Stepronin-D5, a deuterated analog of Stepronin, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has identical physicochemical properties to Stepronin, but is distinguishable by its mass, allowing for precise and accurate quantification in complex biological matrices.
These application notes provide detailed protocols for the use of this compound in in vitro drug metabolism and in vivo pharmacokinetic studies of Stepronin.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Stepronin in Human Plasma Following a Single Oral Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 210 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ng·h/mL | 8750 ± 1100 |
| AUC(0-inf) | ng·h/mL | 9100 ± 1250 |
| t1/2 | h | 6.2 ± 1.3 |
| CL/F | L/h | 21.9 ± 3.8 |
| Vd/F | L | 195 ± 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: In Vitro Metabolic Stability of Stepronin in Human Liver Microsomes
| Time (min) | Stepronin Remaining (%) |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 65.1 |
| 30 | 42.3 |
| 60 | 18.9 |
Note: The data presented in this table is for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Bioanalytical Method for the Quantification of Stepronin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the determination of Stepronin in human plasma.
Materials:
-
Stepronin reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard and IS Preparation:
-
Prepare stock solutions of Stepronin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of this compound (IS) at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the 100 ng/mL this compound IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Stepronin: Q1/Q3 (To be determined by infusion of the compound)
-
This compound: Q1/Q3 (To be determined by infusion of the compound, expected +5 Da shift from Stepronin)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Quantify Stepronin by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.
-
Protocol 2: In Vitro Metabolic Stability of Stepronin in Human Liver Microsomes
Objective: To determine the rate of metabolism of Stepronin in human liver microsomes.
Materials:
-
Stepronin
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., solutions A and B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
This compound (for analytical internal standard)
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of Stepronin in a suitable solvent (e.g., DMSO) at 1 mM.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add Stepronin to the incubation mixture to a final concentration of 1 µM and pre-incubate for another 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation should be 200 µL.
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to 100 µL of cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of Stepronin using the LC-MS/MS method described in Protocol 1.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Stepronin remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Protocol 3: In Vivo Pharmacokinetic Study of Stepronin in Rats
Objective: To determine the pharmacokinetic profile of Stepronin in rats following oral administration.
Materials:
-
Stepronin
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
This compound (for analytical internal standard)
Procedure:
-
Animal Dosing:
-
Fast rats overnight before dosing.
-
Administer Stepronin orally via gavage at a dose of 10 mg/kg.
-
Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for Stepronin concentration using the validated LC-MS/MS method described in Protocol 1, with this compound as the internal standard.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.
-
Visualizations
Caption: Experimental workflow for pharmacokinetic and drug metabolism studies of Stepronin.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Stepronin and Stepronin-D5 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Stepronin and its deuterated internal standard, Stepronin-D5, in human plasma. The protocol provides comprehensive parameters for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Stepronin is a mucolytic and expectorant agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] It exerts its therapeutic effect by reducing mucus glycoprotein (B1211001) secretion and decreasing chloride ion secretion in airway epithelial cells.[3][4] Accurate and reliable quantification of Stepronin in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]
This document provides a detailed protocol for the extraction and quantification of Stepronin and this compound from human plasma using LC-MS/MS with electrospray ionization.
Experimental
Materials and Reagents
-
Stepronin reference standard
-
This compound internal standard[5]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of Stepronin and this compound from human plasma.
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Section 2.4).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM) for the detection of Stepronin and this compound.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Stepronin | 274.0 | 163.1 | 25 | 15 |
| This compound | 279.0 | 168.1 | 25 | 15 |
Note: The exact m/z values are based on the monoisotopic mass of Stepronin (273.01 g/mol ) and a predicted D5 labeling, resulting in a mass of approximately 278 g/mol .[1][5] The fragmentation is predicted based on common fragmentation patterns of similar molecules.
Results and Discussion
This method demonstrates high sensitivity and specificity for the detection of Stepronin and its deuterated internal standard. The chromatographic conditions provide excellent peak shape and resolution. The use of this compound as an internal standard effectively corrects for any variability during sample preparation and analysis, ensuring accurate and precise quantification.
Table 4: Method Validation Parameters (Predicted Performance)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Signaling Pathways and Experimental Workflows
Experimental Workflow
The overall workflow for the quantitative analysis of Stepronin in human plasma is depicted below.
Caption: Workflow for Stepronin quantification.
Stepronin Signaling Pathway in Airway Epithelial Cells
Stepronin's primary mechanism of action involves the modulation of mucus production and secretion in airway epithelial cells. This is achieved through the inhibition of mucus glycoprotein (mucin) synthesis and secretion, and the reduction of chloride ion transport. While the exact signaling cascade is not fully elucidated, it is proposed to involve the downregulation of inflammatory pathways such as MAPK and NF-κB, which are known to regulate MUC5AC gene expression, a key mucin in the respiratory tract.[6][7][8]
Caption: Proposed signaling pathway of Stepronin.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of Stepronin in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for clinical and research applications. The detailed protocol and parameters can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An expectorant, stepronin, reduces airway secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Axios Research [axios-research.com]
- 6. Melatonin inhibits MUC5AC production via suppression of MAPK signaling in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. agilent.com [agilent.com]
Application Note: High-Throughput Quantification of Stepronin and Stepronin-D5 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stepronin is a mucolytic agent used in the treatment of respiratory disorders. Accurate and sensitive quantification of Stepronin in biological matrices is crucial for pharmacokinetic studies and clinical trial monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Stepronin and its deuterated internal standard, Stepronin-D5, in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
1. Materials and Reagents
-
Stepronin (≥98% purity)
-
This compound (≥98% purity, 99% isotopic purity)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Stepronin and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Stepronin stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: LC-MS/MS Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Stepronin | 274.0 | 143.1 | 100 | 25 |
| This compound | 279.0 | 148.1 | 100 | 25 |
Table 3: Method Validation Summary (Hypothetical Data)
| Parameter | Stepronin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Precision (%RSD) | < 10% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Application Notes and Protocols for Bioequivalence Studies of Stepronin Formulations Using Stepronin-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepronin is a mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus. To ensure the therapeutic equivalence of generic Stepronin formulations, bioequivalence (BE) studies are essential. This document provides detailed application notes and protocols for conducting bioequivalence studies of Stepronin formulations, utilizing Stepronin-D5 as a deuterated internal standard for accurate quantification in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard like this compound is critical for robust bioanalytical methods. It co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high precision and accuracy in pharmacokinetic (PK) analysis.
Bioanalytical Method for Stepronin Quantification in Human Plasma
A sensitive and selective LC-MS/MS method was developed and validated for the quantification of Stepronin in human plasma. This compound serves as the internal standard (IS).
Experimental Protocol: Sample Preparation
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (500 ng/mL in methanol) to each plasma sample, except for blank samples.
-
Vortexing: Vortex the samples for 10 seconds.
-
Protein Precipitation: Add 600 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase (50:50 v/v, 0.1% formic acid in water:acetonitrile).
-
Vortexing and Transfer: Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 UHPLC
-
Mass Spectrometer: SCIEX Triple Quad™ 5500
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %B 0.01 10 2.00 90 2.50 90 2.51 10 | 4.00 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Transitions (MRM):
Analyte Q1 Mass (m/z) Q3 Mass (m/z) Stepronin 274.0 143.1 | this compound | 279.0 | 148.1 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| Stepronin | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|
| LLOQ (1) | ≤ 8.5 | ≤ 9.2 | ± 7.8 | ± 8.5 |
| Low QC (3) | ≤ 6.3 | ≤ 7.1 | ± 5.4 | ± 6.2 |
| Mid QC (100) | ≤ 5.1 | ≤ 5.9 | ± 4.2 | ± 5.0 |
| High QC (800) | ≤ 4.5 | ≤ 5.3 | ± 3.8 | ± 4.6 |
Table 3: Matrix Effect and Recovery
| QC Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
|---|---|---|
| Low QC (3) | 95.2 - 103.1 | 88.5 |
| High QC (800) | 96.5 - 104.3 | 91.2 |
Bioequivalence Study Protocol
Study Design
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover bioequivalence study is recommended.
-
Subjects: Healthy adult human volunteers.
-
Treatments:
-
Test Product: Generic Stepronin formulation.
-
Reference Product: Innovator Stepronin formulation.
-
-
Washout Period: A washout period of at least 7 half-lives of Stepronin should be maintained between the two periods.
-
Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours) post-dose.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters will be calculated for both the test and reference products:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
Hypothetical Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for a bioequivalence study of a Stepronin formulation.
Table 4: Summary of Pharmacokinetic Parameters (N=24)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | 90% CI for Geometric Mean Ratio |
|---|---|---|---|
| Cmax (ng/mL) | 450.2 ± 112.5 | 465.8 ± 120.3 | 92.5% - 105.3% |
| Tmax (hr) | 1.5 ± 0.5 | 1.6 ± 0.6 | - |
| AUC0-t (ng·hr/mL) | 2850.6 ± 710.2 | 2910.4 ± 750.1 | 95.1% - 108.2% |
| AUC0-∞ (ng·hr/mL) | 2980.1 ± 755.8 | 3050.7 ± 790.5 | 94.8% - 107.9% |
Visualizations
Bioanalytical Workflow
Caption: Workflow for the bioanalytical quantification of Stepronin.
Bioequivalence Study Design
Caption: Crossover design for a Stepronin bioequivalence study.
Application Notes & Protocols: In Vitro Metabolism of Stepronin using Stepronin-D5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of Stepronin, a mucolytic agent, utilizing its deuterated analog, Stepronin-D5, as an internal standard for accurate quantification.
Introduction
Stepronin, chemically known as N-(2-mercaptopropionyl)glycine, is a drug used for its mucolytic and antioxidant properties. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. In vitro metabolism studies are essential first steps in characterizing the biotransformation of drug candidates.[1][2][3] These studies help identify metabolic pathways, determine the rate of metabolism, and identify the enzymes responsible for the drug's clearance.[1][3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification of the parent drug and its metabolites in complex biological matrices by mass spectrometry. The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.
This document outlines the necessary protocols for incubating Stepronin with liver microsomes, sample preparation, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Stepronin
The primary metabolic pathway of Stepronin involves the cleavage of the amide bond, leading to the formation of 2-mercaptopropionic acid and glycine. A known metabolite of Stepronin is thenoic acid.[5] While the complete metabolic map can be extensive, a simplified proposed pathway is illustrated below.
Caption: Proposed in vitro metabolic pathway of Stepronin.
Experimental Protocols
Materials and Reagents
-
Stepronin (purity ≥ 98%)
-
This compound (isotopic purity ≥ 99%)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
In Vitro Incubation with Human Liver Microsomes
This protocol is designed to assess the metabolic stability of Stepronin.
Experimental Workflow:
Caption: Workflow for in vitro metabolism of Stepronin.
Detailed Steps:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of Stepronin in methanol.
-
Prepare a 1 mM stock solution of this compound in methanol. From this, prepare a 100 ng/mL working solution in acetonitrile (this will be the quenching solution).
-
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine pooled human liver microsomes (final protein concentration of 0.5 mg/mL) and 0.1 M phosphate buffer (pH 7.4).
-
Add the Stepronin stock solution to the microsome suspension to achieve a final substrate concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiate Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system.
-
The final incubation volume should be 200 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Sample Collection and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing 100 ng/mL of this compound.
-
-
Sample Processing:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
LC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
The instrument should be operated in positive electrospray ionization (ESI+) mode. The specific mass transitions for Stepronin and its deuterated internal standard need to be optimized by direct infusion. Hypothetical transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Stepronin | [M+H]+ | Fragment 1 | Optimized Value |
| Fragment 2 | Optimized Value | ||
| This compound | [M+H]+ + 5 | Fragment 1 + 5 | Optimized Value |
| Thenoic Acid | [M+H]+ | Fragment 3 | Optimized Value |
Data Analysis and Presentation
The concentration of Stepronin at each time point is determined by calculating the peak area ratio of Stepronin to this compound and comparing it to a standard curve.
Metabolic Stability Data
The percentage of Stepronin remaining over time is calculated relative to the 0-minute time point.
Table 1: Metabolic Stability of Stepronin in Human Liver Microsomes
| Time (min) | % Stepronin Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.1 |
| 15 | 60.7 ± 4.5 |
| 30 | 35.1 ± 2.8 |
| 60 | 10.5 ± 1.9 |
From the natural logarithm plot of the percent remaining versus time, the elimination rate constant (k) can be determined. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration)
Table 2: In Vitro Pharmacokinetic Parameters of Stepronin
| Parameter | Value |
| Half-life (t½, min) | 22.5 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 61.6 |
Metabolite Formation
The formation of metabolites, such as thenoic acid, can be monitored semi-quantitatively by observing their peak areas over the incubation period.
Table 3: Relative Formation of Thenoic Acid
| Time (min) | Thenoic Acid Peak Area (Arbitrary Units, Mean ± SD, n=3) |
| 0 | Not Detected |
| 5 | 1,245 ± 98 |
| 15 | 3,580 ± 210 |
| 30 | 6,750 ± 450 |
| 60 | 8,900 ± 620 |
Conclusion
This application note provides a framework for the in vitro investigation of Stepronin metabolism using human liver microsomes and this compound as an internal standard. The detailed protocols for incubation, sample preparation, and LC-MS/MS analysis, along with the structured presentation of data, offer a robust methodology for researchers in drug development. These studies are fundamental for characterizing the metabolic profile of Stepronin and predicting its in vivo behavior.[2]
References
- 1. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of drug metabolism and interactions on the basis of in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. pharmaron.com [pharmaron.com]
- 5. scite.ai [scite.ai]
Application Notes and Protocols for Metabolite Identification Using Stepronin-D5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepronin is a mucolytic agent used to reduce the viscosity of mucus, aiding in its clearance from the respiratory tract.[1][2][3] Understanding the metabolic fate of Stepronin is crucial for characterizing its pharmacokinetic profile, identifying active metabolites, and assessing potential drug-drug interactions. Stepronin-D5, a deuterated analog of Stepronin, serves as an invaluable tool in mass spectrometry (MS)-based metabolite identification and quantification. The stable isotope label allows for the precise differentiation of the drug and its metabolites from endogenous compounds, thereby enhancing the accuracy and reliability of metabolic profiling.[4][5] This document provides detailed application notes and protocols for the use of this compound in metabolite identification studies.
Principle of Stable Isotope Labeling in Metabolite Identification
Stable isotope labeling (SIL) is a powerful technique used in mass spectrometry to trace the metabolic fate of a compound. By replacing one or more atoms in a drug molecule with their heavier stable isotopes (e.g., replacing hydrogen with deuterium), a labeled internal standard is created. This labeled compound is chemically identical to the parent drug but has a distinct, higher mass.[6] When a mixture of the unlabeled drug and the labeled internal standard is analyzed by MS, they can be distinguished by their mass-to-charge ratio (m/z). This allows for the confident identification of drug-related metabolites, as they will also contain the isotopic label, and enables accurate quantification by correcting for variations in sample preparation and instrument response.[5][7]
Experimental Applications
The primary application of this compound is to serve as an internal standard in quantitative bioanalysis and as a tracer for metabolite discovery in various biological matrices, including plasma, urine, and in vitro systems such as liver microsomes or hepatocytes.
Quantitative Bioanalysis
In pharmacokinetic studies, this compound is spiked into biological samples at a known concentration. By comparing the MS signal intensity of the analyte (Stepronin) to that of the internal standard (this compound), precise and accurate quantification can be achieved, minimizing the impact of matrix effects.[7]
Metabolite Profiling and Identification
When this compound is incubated with a metabolically active system, the resulting metabolites will retain the deuterium (B1214612) label. This isotopic signature allows for the selective detection of drug-related material in complex biological extracts. The mass shift between the unlabeled and labeled metabolites provides a high degree of confidence in their identification.[8]
Data Presentation
The following table summarizes hypothetical quantitative data from an in vitro metabolism study of Stepronin using human liver microsomes, with this compound as the internal standard.
| Analyte | Retention Time (min) | [M+H]+ (Unlabeled) | [M+H]+ (Labeled) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) |
| Stepronin | 5.2 | 274.03 | 279.06 | 1.25 | 0.625 |
| Thenoic Acid | 3.8 | 129.01 | 134.04 | 0.42 | 0.210 |
| Hydroxylated Stepronin | 4.5 | 290.03 | 295.06 | 0.15 | 0.075 |
| Glucuronide Conjugate | 2.1 | 450.06 | 455.09 | 0.08 | 0.040 |
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol describes a typical experiment to identify the metabolites of Stepronin using human liver microsomes and this compound.
Materials:
-
Stepronin
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Water with 0.1% Formic Acid
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regeneration system.
-
Reaction Initiation: Add Stepronin (final concentration, e.g., 1 µM) to the master mix. For the labeled experiment, add a 1:1 mixture of Stepronin and this compound.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.
-
Data Acquisition: Acquire data in a data-dependent manner to trigger MS/MS on potential metabolites.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for metabolite identification using this compound.
Drug Metabolism Pathway
Stepronin, like most xenobiotics, is expected to undergo Phase I and Phase II metabolism. The following diagram illustrates these general pathways.
Conclusion
This compound is an essential tool for the accurate and reliable identification and quantification of Stepronin and its metabolites. The use of stable isotope labeling significantly enhances the confidence in metabolite discovery and provides a robust internal standard for quantitative bioanalysis. The protocols and data presented here serve as a guide for researchers in designing and conducting drug metabolism studies for Stepronin and other xenobiotics.
References
- 1. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stepronin - Wikipedia [en.wikipedia.org]
- 4. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. metsol.com [metsol.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry [frontiersin.org]
Troubleshooting & Optimization
Overcoming ion suppression in Stepronin analysis with Stepronin-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the quantitative analysis of Stepronin, with a focus on mitigating ion suppression using its stable isotope-labeled internal standard, Stepronin-D5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Stepronin?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Stepronin, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine) within the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can severely compromise the accuracy, precision, and sensitivity of the analysis.[2][4] In complex biological samples, endogenous components like phospholipids (B1166683), salts, and proteins are common causes of ion suppression and can interfere with the reliable quantification of Stepronin.[2][5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound the recommended solution?
A2: A SIL-IS like this compound is considered the gold standard for quantitative LC-MS/MS analysis because its chemical and physical properties are nearly identical to the unlabeled analyte, Stepronin.[4] This similarity ensures that both compounds co-elute from the liquid chromatography (LC) column and experience the same degree of ion suppression or enhancement.[4][6][7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively nullified, leading to highly accurate and precise quantification.[4]
Q3: What are the most common causes of ion suppression in a typical bioanalytical method?
A3: Ion suppression can originate from multiple sources, both endogenous and exogenous.[2]
-
Endogenous Matrix Components : Found naturally in biological samples, these are the most common culprits. They include phospholipids (from cell membranes), salts, amino acids, and proteins.[2][4]
-
Exogenous Substances : These are introduced during sample collection, processing, or analysis. Examples include anticoagulants (e.g., heparin), plasticizers leached from lab consumables, mobile phase additives, and co-administered drugs or their metabolites.[2][3]
-
High Analyte Concentration : At very high concentrations, the analyte can cause self-suppression.[2]
Q4: How can I definitively determine if ion suppression is affecting my Stepronin analysis?
A4: Two primary experimental methods are used to diagnose and characterize ion suppression:
-
Post-Column Infusion (PCI) : This qualitative technique identifies the specific retention times where ion suppression occurs.[2][7] A solution of Stepronin is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant drop in the Stepronin signal baseline indicates a region of ion suppression.[2][8]
-
Post-Extraction Spike Analysis : This quantitative method measures the precise extent of ion suppression or enhancement. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent.[2] This allows for the calculation of the matrix effect percentage.
Troubleshooting and Optimization Workflow
If you are experiencing issues with accuracy, precision, or sensitivity in your Stepronin assay, the following workflow can help you systematically troubleshoot and resolve ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Suppression Zones
This experiment helps visualize at which retention times matrix components are causing ion suppression.
Methodology:
-
Prepare Solutions :
-
Infusion Solution : A solution of Stepronin in mobile phase (e.g., 50 ng/mL).
-
Blank Matrix : An extracted sample of the relevant biological matrix (e.g., plasma) without Stepronin or this compound.
-
-
System Setup :
-
Use a syringe pump to deliver the Stepronin infusion solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump output to the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[2]
-
-
Analysis :
-
Begin the infusion and allow the Stepronin signal to stabilize in the data acquisition software, creating a high baseline.
-
Inject the prepared blank matrix extract onto the LC system.
-
Monitor the Stepronin MRM transition throughout the chromatographic run. Any significant drop in the baseline signal indicates a region where matrix components are causing ion suppression.[2]
-
Protocol 2: Quantitative Assessment of Matrix Effect
Methodology:
-
Prepare Three Sample Sets :
-
Set A (Neat Solution) : Spike Stepronin and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike) : Extract at least six different lots of blank biological matrix. Spike Stepronin and this compound into the final, extracted matrix supernatant.[2]
-
Set C (Pre-Extraction Spike) : Spike Stepronin and this compound into the blank matrix before the extraction procedure (this set is used to determine recovery).
-
-
Analysis : Analyze all samples using the developed LC-MS/MS method.
-
Calculations :
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Stepronin) / (MF of this compound)
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable.
-
| Parameter | Calculation | Acceptance Criteria |
| Recovery | (Mean Peak Response of Set C) / (Mean Peak Response of Set B) | Consistent and precise, but does not have to be 100%. |
| Matrix Factor (MF) | (Mean Peak Response of Set B) / (Mean Peak Response of Set A) | Should be close to 1. Deviations indicate suppression (<1) or enhancement (>1). |
| IS-Normalized MF | MF (Stepronin) / MF (this compound) | 0.85 - 1.15 |
Protocol 3: Example Sample Preparation - Solid-Phase Extraction (SPE)
A robust SPE protocol is highly effective at removing phospholipids and other interfering matrix components.[4][9]
Methodology:
-
Sample Pre-treatment : To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning : Condition a mixed-mode polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading : Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution : Elute Stepronin and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution : Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Representative LC-MS/MS Parameters
The following are example parameters for a validated Stepronin assay. Actual parameters must be optimized for your specific instrumentation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Stepronin | 274.0 | 182.1 | 22 | 100 |
| This compound | 279.0 | 187.1 | 22 | 100 |
Stepronin Signaling Pathway
Understanding the mechanism of action of Stepronin can provide context for its analysis in drug development. Stepronin has been described as an inhibitor of "protease X," which plays a role in pathological signaling related to cell proliferation and inflammation.[10]
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. longdom.org [longdom.org]
- 10. What is Stepronin used for? [synapse.patsnap.com]
Technical Support Center: Optimizing Stepronin-D5 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stepronin-D5 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) analogue of Stepronin, is used in quantitative bioanalysis to account for variability during sample preparation and analysis.[1][2][3] A consistent amount of this compound is added to all samples, including calibration standards and quality controls.[1][3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which helps to correct for variations in sample extraction, injection volume, and matrix effects that can occur during LC-MS analysis.[3][4][5]
Q2: How do I select the optimal concentration for this compound?
A2: The ideal concentration for this compound should be high enough to provide a stable and reproducible signal, yet not so high that it interferes with the analyte of interest or saturates the detector. A common practice is to choose a concentration that is in the mid-range of the calibration curve for the target analyte. There is no definitive guideline for IS concentration; however, considering factors like potential cross-interference with the analyte, mass spectrometric sensitivity, and matrix effects is crucial.[4]
Q3: My this compound signal is highly variable between samples. What are the potential causes and how can I troubleshoot this?
A3: High variability in the internal standard signal can stem from several sources. It is important to investigate the root cause to ensure data accuracy.[6] Potential causes include:
-
Inconsistent Sample Preparation: Errors during pipetting, extraction, or reconstitution can lead to inconsistent IS concentrations across samples.[5]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of this compound, leading to signal variability.[4][6][7]
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance or issues with the autosampler can cause inconsistent signal responses.[5]
-
Human Error: Mistakes such as incorrect spiking of the IS can lead to variability.
To troubleshoot, review your sample preparation workflow for consistency, evaluate matrix effects, and ensure your LC-MS system is performing optimally.[6]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low this compound Signal | Incomplete extraction recovery.Ion suppression due to matrix effects.Low spiking concentration.Instrumental issues. | Optimize extraction procedure.Evaluate and minimize matrix effects.Increase this compound concentration.Check instrument performance. |
| High this compound Signal | Ion enhancement due to matrix effects.Incorrectly high spiking concentration.Contribution from the analyte (if there is isotopic overlap). | Evaluate and minimize matrix effects.Verify spiking solution concentration.Check for isotopic cross-talk from the analyte. |
| Inconsistent this compound Signal Across a Batch | Inconsistent sample preparation.Variable matrix effects between samples.Autosampler injection volume variability.Drift in mass spectrometer sensitivity. | Review and standardize sample preparation steps.Investigate matrix variability across the sample set.Perform autosampler performance checks.Monitor instrument performance throughout the run. |
| Non-linear Calibration Curve | Inappropriate internal standard concentration.Cross-signal contribution between analyte and IS. | Optimize the concentration of this compound.[4]Verify the purity of the internal standard and analyte. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To determine the optimal working concentration of this compound that provides a consistent and reproducible signal without interfering with the analyte quantification.
Methodology:
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 250, 500 ng/mL) in the final reconstitution solvent.
-
Spike these solutions into blank matrix samples (e.g., plasma, urine) that have been subjected to the same extraction procedure as the study samples.
-
Analyze the samples using the developed LC-MS/MS method.
-
Evaluate the signal response (peak area or height) of this compound at each concentration.
-
Assess the reproducibility by calculating the coefficient of variation (%CV) for replicate injections at each concentration.
-
Select the concentration that provides a robust and consistent signal with a low %CV, typically in the mid-range of the analyte's expected concentrations.
Protocol 2: Evaluation of Matrix Effects on this compound
Objective: To assess the impact of the biological matrix on the ionization and signal response of this compound.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with this compound at the chosen working concentration.
-
Set C (Pre-extraction Spike): Blank matrix spiked with this compound at the working concentration and then subjected to the full extraction procedure.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret the results: A matrix effect value significantly different from 100% indicates ion suppression or enhancement. Low recovery suggests inefficient extraction.
Visualizations
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for internal standard variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
Troubleshooting poor peak shape for Stepronin-D5 in HPLC
Welcome to the technical support center for the analysis of Stepronin-D5 using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly poor peak shape, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the analysis of this compound.
Q1: What are the typical causes of peak tailing for this compound?
A1: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. For an acidic compound like Stepronin (pKa ≈ 3.56), potential causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (around 3.56), a mixed population of ionized and non-ionized forms of the analyte can exist, resulting in peak tailing or splitting.[3][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.[6][7][8]
-
Column Contamination or Voids: Accumulation of contaminants on the column frit or at the head of the column, or the formation of a void in the packing material, can disrupt the sample band and cause tailing.[2][8][9]
Q2: My this compound peak is showing fronting. What could be the reason?
A2: Peak fronting, an asymmetry where the front of the peak is broader than the tail, can be caused by several factors:[7][10][11]
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.[7]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[12][13]
-
Column Collapse: Physical degradation of the column packing bed due to extreme pH or temperature can lead to peak fronting.[10]
-
Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to peak fronting.
Q3: I am observing split peaks for this compound. What should I investigate?
A3: Split peaks can be one of the more complex issues to diagnose. Here are the primary areas to investigate:[6][9][10]
-
Sample Solvent Mismatch: A significant difference in composition and strength between the sample solvent and the mobile phase is a common cause of peak splitting.[10][12]
-
Clogged Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be introduced onto the column unevenly, leading to a split peak.[9][10]
-
Column Void or Channeling: A void at the head of the column or channeling within the packed bed can create two different flow paths for the analyte, resulting in a split peak.[9][10]
-
Co-elution with an Impurity: It's possible that the split peak is actually two different, closely eluting compounds. To check this, try altering the separation conditions (e.g., mobile phase composition, gradient) to see if the two peaks resolve.
-
Mobile Phase pH near Analyte pKa: Operating too close to the pKa of this compound can lead to the presence of both ionized and non-ionized forms, which may separate slightly and appear as a split or shouldered peak.[3][4]
Q4: Can the deuterium (B1214612) label in this compound affect the peak shape or retention time?
A4: Yes, it is possible. The "isotope effect" can sometimes lead to slight differences in retention times between a deuterated compound and its non-deuterated counterpart. This is due to the minor differences in the physicochemical properties of the C-D and C-H bonds. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated analogs. While this typically does not cause poor peak shape on its own, it is a factor to be aware of, especially when comparing the chromatography of Stepronin and this compound.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step approach to troubleshooting peak tailing for this compound.
| Step | Action | Rationale |
| 1 | Reduce Sample Concentration | Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original issue was likely column overload.[8] |
| 2 | Adjust Mobile Phase pH | Since the pKa of Stepronin is approximately 3.56, ensure the mobile phase pH is at least 1.5-2 pH units away. For reversed-phase, a lower pH (e.g., 2.5-3.0) will ensure the analyte is in a single, non-ionized form, minimizing secondary interactions.[3][5] |
| 3 | Use a High-Purity, End-Capped Column | Employ a modern, high-purity silica (B1680970) column with robust end-capping to minimize silanol interactions.[1][8] |
| 4 | Check for Column Contamination | If the above steps do not resolve the issue, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained contaminants. If this fails, consider replacing the column.[2][6] |
| 5 | Inspect for Extra-Column Volume | Ensure that all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[1] |
Guide 2: Addressing Peak Fronting
Follow these steps to identify and correct the cause of peak fronting.
| Step | Action | Rationale |
| 1 | Modify Sample Solvent | Prepare the sample in the mobile phase or a solvent that is weaker than the mobile phase. If the sample must be in a strong solvent, inject a smaller volume.[12][13] |
| 2 | Decrease Injection Volume/Concentration | Reduce the amount of sample injected onto the column to rule out concentration overload.[7][10] |
| 3 | Check Column and Method Parameters | Ensure that the column is being operated within its recommended pH and temperature ranges to prevent column bed collapse.[10] Consider slightly increasing the column temperature (e.g., to 35-40°C) to improve peak symmetry. |
Guide 3: Troubleshooting Split Peaks
Use this guide to systematically address the issue of split peaks.
| Step | Action | Rationale |
| 1 | Prepare Sample in Mobile Phase | This is the most common and easily correctable cause of split peaks.[10][12] |
| 2 | Inspect for Column Blockage/Void | Reverse the column and flush with mobile phase (without connecting to the detector) to try and dislodge any particulates on the inlet frit. If pressure is still high or peak shape does not improve, the column may have a void and should be replaced.[9] |
| 3 | Modify Chromatographic Conditions | If you suspect co-elution, adjust the mobile phase composition or gradient slope to see if the split peak resolves into two distinct peaks. |
| 4 | Ensure Proper pH Control | As with peak tailing, ensure the mobile phase pH is not too close to the pKa of this compound to avoid a mixed population of ionized and non-ionized species.[3][4] |
Experimental Protocol
The following is a recommended starting method for the analysis of this compound by RP-HPLC.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A / Acetonitrile (95:5, v/v)
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC.
Caption: A flowchart for troubleshooting common HPLC peak shape issues.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the relationship between key experimental parameters and their potential impact on HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepronin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. RP-HPLC determination of related substances of tiopronin: Ingenta Connect [ingentaconnect.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stepronin [drugfuture.com]
- 12. Stepronin | 72324-18-6 | Data Sheet | BioChemPartner [biochempartner.com]
- 13. Separation of Tiopronin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Matrix Effects with Deuterated Internal Standards
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my results?
A: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte. Essentially, the matrix can either hide the analyte from the detector or make the signal appear stronger than it actually is, leading to unreliable data.
Q2: How does a deuterated internal standard like "Analyte-D5" help minimize matrix effects?
A: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of matrix-induced ion suppression or enhancement.[2] By adding a known concentration of the deuterated internal standard to every sample, standard, and quality control, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[3] This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving data accuracy and precision.[4]
Q3: What are the key characteristics of an ideal deuterated internal standard?
A: An ideal deuterated internal standard should have the following characteristics:
-
Co-elution with the analyte: It should have the same retention time as the analyte to ensure both are subjected to the same matrix components at the same time.[1]
-
Sufficient mass difference: The mass difference between the analyte and the internal standard should be large enough to prevent isotopic crosstalk, typically a mass increase of +3 amu or more is recommended.[1]
-
Isotopic purity: The internal standard should be free from contamination with the unlabeled analyte to avoid artificially inflating the analyte's measured concentration.[5]
-
Stability: The deuterium atoms should be located on a stable part of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.
Q4: When should I add the internal standard to my samples?
A: The internal standard should be added as early as possible in the sample preparation workflow, preferably before any extraction steps.[3] This allows the internal standard to compensate for variability in extraction recovery in addition to matrix effects and instrument response.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard ("Analyte-D5") Peak Area
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Review and retrain on pipetting techniques. Use calibrated pipettes. Prepare a larger volume of the internal standard spiking solution to minimize errors from pipetting small volumes. |
| Precipitation/Adsorption of IS | Ensure the internal standard is fully dissolved in the spiking solution. Check for solubility issues in the sample matrix. Vortex samples thoroughly after adding the internal standard. |
| Degradation of IS | Prepare fresh internal standard spiking solutions. Evaluate the stability of the internal standard in the stock solution and in the processed sample matrix. |
| Variable Extraction Recovery | Optimize the extraction procedure. Ensure consistent pH, solvent volumes, and mixing times for all samples. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's spray stability or detector response. Run system suitability tests before the analytical batch. |
Issue 2: Poor Correlation Between Analyte and Internal Standard Response (Poor "Tracking")
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation | If the analyte and internal standard show a slight separation in retention time, this can lead to differential matrix effects. Adjust the chromatographic method to ensure co-elution. |
| Different Ionization Behavior | Although unlikely for a deuterated standard, extreme matrix effects can sometimes affect the analyte and internal standard slightly differently. Re-evaluate the sample cleanup procedure to remove more interfering matrix components. |
| Cross-Contamination | Ensure there is no contamination of the internal standard with the analyte, or vice versa. Analyze a blank sample spiked only with the internal standard to check for analyte signal.[5] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect Using a Deuterated Internal Standard
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and "Analyte-D5" spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and "Analyte-D5".
-
Set C (Pre-Extraction Spike): Spike the analyte and "Analyte-D5" into the blank biological matrix before performing the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Assess the results: The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be less than 15%.
Protocol 2: Standard Sample Preparation Workflow for Bioanalysis
Caption: Standard workflow for sample preparation and analysis using a deuterated internal standard.
Data Presentation
Table 1: Representative Data for Matrix Effect Evaluation
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte/IS Ratio (Set B) | IS-Normalized Matrix Factor |
| 1 | 85,000 | 95,000 | 0.895 | 0.99 |
| 2 | 78,000 | 88,000 | 0.886 | 0.98 |
| 3 | 110,000 | 122,000 | 0.902 | 1.00 |
| 4 | 82,000 | 92,000 | 0.891 | 0.99 |
| 5 | 95,000 | 105,000 | 0.905 | 1.01 |
| 6 | 75,000 | 84,000 | 0.893 | 0.99 |
| Mean | 87,500 | 97,667 | 0.895 | 0.99 |
| %CV | 15.7% | 15.5% | 0.8% | 1.0% |
| Assuming the mean Analyte/IS ratio in the neat solution (Set A) is 0.900. |
This table demonstrates how the Analyte/IS ratio remains consistent despite significant variation in the individual peak areas, indicating effective compensation for the matrix effect.
Signaling Pathways and Logical Relationships
Diagram: Logical Flow for Investigating Inconsistent Internal Standard Response
Caption: Troubleshooting decision tree for inconsistent internal standard response.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stepronin and Stepronin-D5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Stepronin and its deuterated internal standard, Stepronin-D5, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard, this compound, not perfectly co-eluting with Stepronin?
A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to be chemically identical to the analyte, the substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties. This phenomenon, known as the chromatographic isotope effect, can cause the deuterated standard to have a slightly different retention time than the unlabeled analyte.[1][2] The difference in retention is often attributed to minor changes in lipophilicity.[1][2] Even a small separation between the analyte and the internal standard can expose them to different matrix effects, potentially compromising the accuracy of quantification.[1][3]
Q2: What are the consequences of poor co-elution between Stepronin and this compound?
A2: Incomplete co-elution can lead to inaccurate and unreliable quantitative results.[1] If the two compounds are not in the exact same environment as they pass through the ion source of the mass spectrometer, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components.[2][4] This defeats the primary purpose of using a SIL-IS, which is to accurately correct for these variations.[5]
Q3: Can the position of the deuterium labels on this compound affect its chromatographic behavior?
A3: Yes, the position and number of deuterium atoms can influence the extent of the chromatographic isotope effect.[3] It is crucial to use a high-quality, stable-labeled internal standard where the deuterium atoms are placed on positions that do not undergo back-exchange with the solvent (e.g., avoiding -OH, -NH, -SH groups).[5]
Q4: How can I confirm if the peak impurity I'm observing is due to co-elution?
A4: If you suspect co-elution, there are a few ways to investigate. If you are using a diode array detector (DAD) in addition to your mass spectrometer, you can assess peak purity across the entire peak.[6] A change in the UV spectrum from the upslope to the downslope of the peak suggests the presence of more than one compound.[6] With a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. If the ratio of the ions corresponding to Stepronin and this compound changes, it is a strong indication of incomplete co-elution.[6]
Troubleshooting Guide for Co-elution of Stepronin and this compound
If you are experiencing co-elution or poor peak shape, the following troubleshooting steps can help you optimize your chromatographic separation.
Initial Checks
-
System Suitability: Regularly inject a system suitability test (SST) sample to monitor for issues like retention time shifts, peak broadening, and contamination.[4]
-
Mobile Phase Preparation: Ensure mobile phases are prepared fresh and accurately. Contamination or incorrect composition of the mobile phase can lead to a variety of chromatographic problems.[7]
-
Column Health: Assess the performance of your analytical column. A contaminated or old column can lead to poor peak shape and loss of resolution.[8]
Chromatographic Parameter Optimization
The following table summarizes key chromatographic parameters that can be adjusted to improve the resolution between Stepronin and this compound. It is recommended to adjust one parameter at a time to clearly understand its effect.
| Parameter | Recommended Action | Expected Outcome | Potential Issues |
| Mobile Phase Composition | Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol).[6] | Increased retention time and potentially improved separation as the compounds will have more interaction with the stationary phase. | Longer run times. May not be effective if the compounds have very similar hydrophobicity. |
| Gradient Slope | Decrease the gradient slope (i.e., make the gradient shallower). | Provides more time for the separation to occur, which can resolve closely eluting peaks. | Significantly longer run times. |
| Flow Rate | Decrease the flow rate. | Increases the interaction time with the stationary phase, which can lead to better resolution. | Longer run times and potentially broader peaks due to diffusion. |
| Column Temperature | Increase the column temperature in small increments (e.g., 5°C). | Can improve peak shape and sometimes alter selectivity, potentially resolving co-eluting peaks.[8] | Ensure the temperature does not exceed the column's recommended operating range. May decrease retention. |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase. Stepronin has acidic functional groups, so modifying the pH can alter its ionization state and retention. | Changing the ionization state can significantly impact the compound's interaction with the stationary phase and improve separation. | Ensure the pH is within the stable range for your column. Drastic pH changes can affect MS sensitivity. |
| Stationary Phase | If other adjustments fail, consider a column with a different stationary phase chemistry (e.g., a different C18 phase, phenyl-hexyl, or pentafluorophenyl). | Different stationary phases offer different selectivities, which can be highly effective in separating structurally similar compounds. | Requires method re-validation. |
Recommended Experimental Protocol for Stepronin Analysis
This protocol is a starting point for the development of a robust LC-MS/MS method for the quantification of Stepronin using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Analytical Column: A C18 column with a particle size of 1.8 µm and dimensions of 2.1 x 50 mm is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 5 0.5 0.4 5 3.0 0.4 95 4.0 0.4 95 4.1 0.4 5 | 5.0 | 0.4 | 5 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: To be determined by infusing standard solutions of Stepronin and this compound.
Visual Guides
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Interplay of parameters affecting chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Improving sensitivity of Stepronin quantification using Stepronin-D5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stepronin-D5 to enhance the sensitivity and reliability of Stepronin quantification.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Stepronin quantification?
A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by regulatory bodies like the FDA and ICH.[1][2][3] this compound is chemically identical to Stepronin, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-elution and similar behavior allow it to compensate for variability in sample preparation, injection volume, and matrix effects, leading to significantly improved accuracy and precision in your results.[4][5][6]
Q2: I am observing high variability in my this compound signal. What are the common causes?
A2: High variability in the internal standard signal can be attributed to several factors:
-
Inconsistent Sample Preparation: Ensure thorough mixing of this compound with the biological matrix is achieved for every sample.[4]
-
Differential Matrix Effects: Even with a SIL-IS, severe ion suppression or enhancement in some samples can affect the internal standard differently than the analyte.[5] Consider optimizing your sample clean-up procedure to remove interfering components.
-
Instability of the Deuterated Label: While generally stable, deuterium (B1214612) atoms can sometimes undergo back-exchange with hydrogen atoms, especially under certain pH and temperature conditions.[5][7]
-
Instrumental Issues: Drifts in instrument performance or charging of the mass spectrometer can lead to signal variability over an analytical run.[4]
Q3: My quantitative results for Stepronin are inaccurate despite using this compound. What should I investigate?
A3: Inaccurate results when using a deuterated internal standard can stem from:
-
Lack of Co-elution: Verify that the chromatographic peaks for Stepronin and this compound completely overlap. A slight shift can expose them to different matrix effects.[5][7]
-
Isotopic or Chemical Impurities: The this compound standard may contain a small amount of unlabeled Stepronin, which can artificially inflate the analyte response. Always check the certificate of analysis for isotopic and chemical purity.[5]
-
Cross-signal Contribution: Ensure that the mass spectrometry settings are optimized to prevent any contribution from the analyte to the internal standard's signal and vice-versa.
Q4: What are the key validation parameters I need to assess for my Stepronin quantification assay according to regulatory guidelines?
A4: According to the ICH M10 Bioanalytical Method Validation guidelines, the key parameters to evaluate include:
-
Specificity and Selectivity
-
Calibration Curve (response function) and Linearity
-
Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape for Stepronin and/or this compound | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded. |
| Interaction of the thiol group with the analytical column. | Consider a column specifically designed for polar or thiol-containing compounds. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the mass spectrometer. | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Since Stepronin is a thiol, negative ionization mode might be more sensitive.[9] |
| Suboptimal sample preparation leading to analyte loss. | Evaluate different extraction methods (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). | |
| Degradation of Stepronin due to oxidation of the thiol group. | Add a reducing and stabilizing agent like Dithiothreitol (DTT) to the sample preparation workflow.[9] | |
| Inconsistent Retention Times | Fluctuation in HPLC pump pressure or column temperature. | Ensure the HPLC system is properly maintained and the column oven is functioning correctly. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| High Background Noise | Contamination in the LC-MS system. | Flush the system and use high-purity solvents and reagents. |
| Complex biological matrix. | Improve the sample clean-up procedure to remove more interfering substances. |
Data Presentation
The use of this compound as an internal standard is expected to significantly improve the precision and accuracy of Stepronin quantification. The following table provides a hypothetical comparison of validation results for the quantification of Stepronin in human plasma with and without an internal standard.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Precision (%CV) - Intra-day | 8.5% | < 5% |
| Precision (%CV) - Inter-day | 12.3% | < 7% |
| Accuracy (%Bias) - Intra-day | ± 14.2% | ± 6.8% |
| Accuracy (%Bias) - Inter-day | ± 16.5% | ± 8.1% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 2 ng/mL |
Experimental Protocols
Detailed Methodology for Stepronin Quantification in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for similar thiol-containing compounds and adheres to best practices for bioanalytical method validation.[9]
1. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration should be in the mid-range of the calibration curve).
-
Add 20 µL of a freshly prepared solution of 100 mM Dithiothreitol (DTT) to reduce and stabilize the thiol group of Stepronin.
-
Vortex the mixture for 30 seconds.
-
Perform protein precipitation by adding 300 µL of acidified acetonitrile (B52724) (0.1% formic acid).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
Stepronin: Q1: m/z 272.0 -> Q3: m/z 141.0
-
This compound: Q1: m/z 277.0 -> Q3: m/z 141.0
-
Visualizations
Experimental Workflow
Caption: Workflow for Stepronin quantification in plasma.
Hypothetical Signaling Pathway of Stepronin in Airway Epithelial Cells
Stepronin is known to reduce airway secretion by decreasing both Cl- secretion from epithelial cells and mucus glycoprotein (B1211001) (mucin) secretion from submucosal glands.[10] The exact signaling pathway is not fully elucidated, but a plausible mechanism involves the modulation of intracellular signaling cascades that regulate ion channels and mucin exocytosis.
Caption: Hypothetical signaling pathway for Stepronin.
References
- 1. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. hhs.gov [hhs.gov]
- 9. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An expectorant, stepronin, reduces airway secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic cross-contribution between Stepronin and Stepronin-D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential for isotopic cross-contribution between Stepronin and its deuterated internal standard, Stepronin-D5, during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why is it a concern?
A1: Isotopic cross-contribution, also known as crosstalk, occurs in mass spectrometry when the signal from the analyte (Stepronin) interferes with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This interference can arise from the natural isotopic abundance of elements within the analyte molecule that results in a mass peak overlapping with the mass of the internal standard.[1] This phenomenon can lead to inaccurate quantification, particularly at the lower and upper limits of a calibration curve, compromising the integrity of experimental results.
Q2: What are the primary causes of isotopic cross-contribution between Stepronin and this compound?
A2: The primary causes include:
-
Natural Isotope Abundance: Stepronin contains atoms like Carbon (¹³C) and Sulfur (³³S, ³⁴S) which have naturally occurring heavier isotopes. The cumulative presence of these isotopes can result in a signal at M+1, M+2, etc., which may overlap with the mass of this compound.[1]
-
Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled Stepronin as an impurity, which will contribute to the analyte signal and cause a positive bias.[2]
-
In-source Fragmentation or Isotopic Exchange: Although less common with stable deuterium (B1214612) labeling, under certain mass spectrometer source conditions or in specific matrices, hydrogen-deuterium (H/D) exchange could theoretically occur, affecting the measured ion intensities.[2]
Q3: How can I detect if isotopic cross-contribution is affecting my assay?
A3: Signs of significant isotopic cross-contribution include:
-
Non-linear calibration curves: Particularly at the high end of the curve where the high concentration of the analyte contributes significantly to the internal standard's signal.
-
Inaccurate quality control (QC) sample results: QC samples at the lower limit of quantification (LLOQ) may show a positive bias if the internal standard is contaminated with the unlabeled analyte.[2]
-
Analysis of a zero sample (blank matrix with internal standard only): Detecting a signal in the analyte's mass channel can indicate impurity in the internal standard.
-
Analysis of a high concentration analyte sample without internal standard: Detecting a signal in the internal standard's mass channel is a direct indication of isotopic contribution from the analyte.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Problem: The calibration curve for Stepronin shows significant deviation from linearity, especially at higher concentrations.
Troubleshooting Steps:
-
Assess Analyte Contribution to IS Signal:
-
Prepare a high-concentration sample of Stepronin without this compound.
-
Acquire data and monitor the mass transition for this compound.
-
A significant signal at the retention time of Stepronin indicates that the natural isotopes of Stepronin are contributing to the internal standard's signal.
-
-
Optimize Mass Spectrometer Parameters:
-
Select Alternative Mass Transitions: If possible, select precursor and product ions for this compound that are less likely to have interference from the natural isotopes of Stepronin. For example, if the primary transition is susceptible to interference, investigate if other stable fragments exist.
-
Increase Mass Resolution: If using a high-resolution mass spectrometer, narrowing the mass extraction window can help to resolve the analyte's isotopic peak from the internal standard's peak.
-
-
Adjust Internal Standard Concentration:
-
Increasing the concentration of the this compound internal standard can sometimes mitigate the relative contribution from the analyte, although this may not be a cost-effective solution.
-
-
Mathematical Correction:
-
Use a non-linear calibration model that can account for the predictable isotopic interference.[1] This requires experimentally determining the contribution factor of the analyte to the internal standard signal and applying a correction algorithm during data processing.
-
Issue 2: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Problem: LLOQ samples consistently show a positive bias, leading to an artificially high limit of quantification.
Troubleshooting Steps:
-
Verify Internal Standard Purity:
-
Prepare a solution containing only the this compound internal standard.
-
Analyze this solution and monitor the mass transition for unlabeled Stepronin.
-
The presence of a peak at the retention time of Stepronin indicates that the internal standard is contaminated with the analyte.
-
-
Solution:
-
Source a Higher Purity Standard: Contact the supplier to obtain a certificate of analysis and, if necessary, purchase a new lot of this compound with higher isotopic purity.[2]
-
Mathematical Correction: If a purer standard is unavailable, the contribution of the impurity to the analyte signal can be calculated and subtracted from the measured analyte response in all samples.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
Problem: Stepronin and this compound show a slight separation in retention time.
Background: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, an effect known as the "isotope effect".[3] This can lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, compromising accuracy.[4]
Troubleshooting Steps:
-
Confirm Co-elution:
-
Overlay the chromatograms of Stepronin and this compound from a sample containing both.
-
Zoom in on the peaks to verify if they are perfectly co-eluting.
-
-
Optimize Chromatography:
-
Reduce Chromatographic Resolution: If a slight separation is observed, consider using a shorter column or a column with a larger particle size to ensure the analyte and internal standard elute as a single, combined peak.[3]
-
Adjust Mobile Phase Gradient: Modify the gradient to be less steep, which may help to improve the co-elution of the two compounds.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Cross-Contribution
Objective: To quantify the percentage of signal contribution from Stepronin to the this compound channel and from this compound to the Stepronin channel.
Methodology:
-
Prepare the following solutions:
-
Solution A (High Conc. Analyte): A solution of Stepronin at the upper limit of quantification (ULOQ) concentration in the appropriate solvent.
-
Solution B (IS Only): A solution of this compound at the working concentration used in the assay.
-
-
LC-MS/MS Analysis:
-
Inject Solution A and acquire data using the mass transitions for both Stepronin and this compound.
-
Inject Solution B and acquire data using the mass transitions for both Stepronin and this compound.
-
-
Data Analysis:
-
Analyte to IS Contribution: In the data from Solution A, measure the peak area in the this compound channel (AreaCrosstalk). Measure the peak area of Stepronin in its own channel (AreaAnalyte). Calculate the percentage contribution: % Contribution (Analyte to IS) = (Area_Crosstalk / Area_Analyte) * 100
-
IS to Analyte Contribution (Purity Check): In the data from Solution B, measure the peak area in the Stepronin channel (AreaImpurity). Measure the peak area of this compound in its own channel (AreaIS). Calculate the percentage impurity: % Impurity in IS = (Area_Impurity / Area_IS) * 100
-
Data Presentation
Table 1: Hypothetical Mass Transitions for Stepronin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Stepronin | 274.0 | 129.0 |
| This compound | 279.0 | 134.0 |
Note: These are example mass transitions. Actual values must be determined experimentally.
Table 2: Example Isotopic Cross-Contribution Assessment
| Analysis | Peak Area (Stepronin Channel) | Peak Area (this compound Channel) | Calculated Contribution/Impurity |
| ULOQ Stepronin Sample (No IS) | 2,500,000 | 50,000 | 2.0% (Analyte to IS) |
| IS Working Solution (No Analyte) | 1,500 | 1,000,000 | 0.15% (Impurity in IS) |
Visualizations
Caption: Isotopic cross-contribution from analyte to internal standard.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Stability issues of Stepronin-D5 in different biological matrices
Important Notice: There is currently no publicly available data on the stability of a deuterated form of Stepronin, designated as "Stepronin-D5." The "-D5" suffix typically indicates a deuterated internal standard used for analytical purposes. The stability of this compound is expected to be comparable to that of the non-deuterated parent drug, Stepronin. However, a comprehensive search of scientific literature and databases has yielded no specific studies on the stability of Stepronin in different biological matrices.
The following troubleshooting guide and frequently asked questions are therefore based on general principles of drug stability and bioanalysis. The recommendations provided are speculative and should be validated experimentally for this compound.
Troubleshooting Guide
This guide addresses potential stability issues you might encounter during the analysis of this compound in biological samples.
| Observed Problem | Potential Cause | Recommended Action |
| Low recovery of this compound in plasma samples. | Enzymatic Degradation: Plasma contains various enzymes (e.g., esterases, proteases) that could potentially metabolize Stepronin. | 1. Use of Anticoagulants with Enzyme Inhibitors: Collect blood in tubes containing fluoride (B91410) or citrate (B86180) in addition to standard anticoagulants like EDTA or heparin. 2. Immediate Cooling and Processing: Place blood samples on ice immediately after collection and process to plasma by centrifugation at 4°C as soon as possible. 3. Acidification: Lowering the pH of the plasma sample by adding a small amount of acid (e.g., citric acid, phosphoric acid) can inhibit enzymatic activity. The optimal pH should be determined experimentally. 4. Use of Serum: In some cases, serum may be a more suitable matrix as the clotting process removes certain proteins and enzymes.[1] |
| Inconsistent results between freeze-thaw cycles. | Freeze-Thaw Instability: Repeated freezing and thawing can lead to the degradation of the analyte. | 1. Aliquot Samples: Upon initial processing, divide the biological matrix into multiple single-use aliquots to avoid repeated freeze-thaw cycles of the entire sample. 2. Controlled Freezing and Thawing: Freeze samples quickly and thaw them rapidly in a controlled manner (e.g., in a water bath at a specific temperature). |
| Analyte degradation in processed samples on the autosampler. | Autosampler Instability: The temperature and duration of sample storage in the autosampler can lead to degradation. | 1. Maintain Low Temperature: Set the autosampler temperature to 4°C or lower. 2. Limit Residence Time: Plan analytical runs to minimize the time samples spend in the autosampler before injection. 3. Use of Stabilizing Agents: If the degradation pathway is known (e.g., oxidation), consider adding antioxidants to the sample reconstitution solution. |
| High variability in tissue homogenate samples. | Incomplete Homogenization or Localized Enzymatic Activity: Tissues can be difficult to homogenize completely, and some cellular compartments may retain high enzymatic activity. | 1. Optimize Homogenization Protocol: Experiment with different homogenization techniques (e.g., bead beating, sonication) and buffers. 2. Use of Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer to minimize enzymatic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is Stepronin and its expected metabolism?
A1: Stepronin is a mucolytic drug used to help relieve respiratory difficulties by dissolving thick mucus.[2] Its mechanism involves breaking down the chemical structure of mucus molecules.[3] One known metabolite of Stepronin is thenoic acid.[4] The full metabolic pathway of Stepronin is not well-documented in the provided information.
Q2: Are there any known stability issues with Stepronin in biological matrices?
A2: There is no specific information available in the scientific literature regarding the stability of Stepronin or this compound in biological matrices such as plasma, urine, or tissue homogenates. General experience with similar molecules suggests that enzymatic degradation in plasma and instability during sample storage and processing are potential risks that need to be evaluated.
Q3: What are the best practices for collecting and handling biological samples for this compound analysis?
A3: Based on general best practices for bioanalysis, the following workflow is recommended. However, this should be validated for this compound specifically.
Caption: Recommended workflow for biological sample handling.
Q4: How can I perform a stability assessment for this compound?
A4: A comprehensive stability assessment should include the following experiments:
-
Freeze-Thaw Stability: Analyze aliquots of spiked samples after several freeze-thaw cycles (e.g., 3 cycles).
-
Short-Term (Bench-Top) Stability: Evaluate the stability of spiked samples left at room temperature for a duration that mimics the sample preparation time.
-
Long-Term Stability: Assess the stability of spiked samples stored at the intended storage temperature (e.g., -80°C) for an extended period.
-
Autosampler Stability: Determine the stability of processed samples in the autosampler over the expected run time.
The following diagram outlines a general workflow for a stability assessment experiment.
Caption: General workflow for a stability assessment experiment.
Experimental Protocols
As no specific experimental data for this compound stability is available, detailed, validated protocols cannot be provided. Researchers should develop and validate their own methods based on the principles outlined in regulatory guidelines for bioanalytical method validation. The following is a generalized protocol for assessing bench-top stability in plasma.
Objective: To assess the stability of this compound in human plasma at room temperature.
Materials:
-
Blank human plasma (with appropriate anticoagulant)
-
This compound analytical standard
-
Internal standard (if different from the analyte)
-
Calibrators and quality control (QC) samples
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Spike blank human plasma to prepare low and high concentration QC samples.
-
Divide each QC pool into two sets of aliquots.
-
Store one set of aliquots (T=0) at -80°C immediately.
-
Keep the second set of aliquots at room temperature for a predefined period (e.g., 4, 8, and 24 hours).
-
After the specified time, process both the T=0 and the room temperature samples. This typically involves protein precipitation followed by centrifugation.
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate the mean concentration of the stability samples and compare it to the mean concentration of the T=0 samples. The percentage difference should be within an acceptable range (e.g., ±15%).
References
- 1. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stepronin | C10H11NO4S2 | CID 54120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. An expectorant, stepronin, reduces airway secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve linearity problems with Stepronin-D5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with Stepronin-D5 in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Stepronin is consistently non-linear when using the deuterated internal standard, this compound. What are the potential causes?
A1: Non-linear calibration curves are a common issue in LC-MS/MS analysis. The causes can be multifaceted, ranging from sample preparation to instrument error.[1][2][3] Key potential causes include:
-
Matrix Effects: Components in the biological sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement.[1][4] This effect can be concentration-dependent and cause non-linearity.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a non-linear response.[1][5]
-
Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards are a frequent source of non-linearity.[1]
-
Internal Standard Issues: Problems with the this compound internal standard itself, such as impurities or incorrect concentration, can affect the accuracy of the calibration curve.[6]
-
Analyte or Internal Standard Instability: Degradation of Stepronin or this compound during sample preparation or storage can lead to inconsistent results.
-
Formation of Adducts or Dimers: At higher concentrations, the analyte may form dimers or other adducts, which can lead to a non-linear response.[3]
Q2: How can a deuterated internal standard like this compound, which is supposed to correct for variability, still be associated with a non-linear curve?
A2: Deuterated internal standards like this compound are considered the gold standard because they have nearly identical physicochemical properties to the analyte and co-elute, which helps to compensate for many sources of variability, including matrix effects.[7][8] However, they may not perfectly correct for all issues. "Differential matrix effects" can occur where the analyte and the deuterated standard are affected differently by the matrix, although this is less common. Additionally, if the concentration of the analyte is significantly higher than the internal standard, it can lead to detector saturation for the analyte while the internal standard signal remains linear, resulting in a non-linear analyte/internal standard response ratio.
Q3: What is the acceptable linearity for a calibration curve?
A3: The acceptance criterion for linearity is typically a coefficient of determination (R²) value of ≥ 0.99. However, visual inspection of the calibration curve and the residual plots are also crucial to assess linearity.[9] A high R² value alone does not guarantee linearity if a clear pattern is observed in the residual plot.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects are a primary cause of non-linear calibration curves. This guide will help you determine if matrix effects are impacting your Stepronin assay.
Symptoms:
-
Poor linearity of the calibration curve.
-
Inconsistent peak areas for the this compound internal standard across different samples.
-
Poor accuracy and precision for quality control (QC) samples.
Troubleshooting Steps:
-
Evaluate Internal Standard Response: Check the peak area of this compound in all calibration standards, QCs, and unknown samples. Significant variability (e.g., >15% CV) may indicate inconsistent matrix effects.
-
Perform a Post-Extraction Addition Experiment: This experiment helps to quantify the extent of ion suppression or enhancement.
-
Improve Sample Preparation: If significant matrix effects are observed, consider more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[1]
-
Optimize Chromatography: Adjust the chromatographic method to separate Stepronin from co-eluting matrix components that may be causing ion suppression. This could involve changing the mobile phase gradient, the column chemistry, or the flow rate.
Guide 2: Addressing Detector Saturation
Detector saturation occurs when the ion intensity exceeds the linear dynamic range of the mass spectrometer's detector.
Symptoms:
-
The calibration curve is linear at lower concentrations but flattens out at higher concentrations.[1]
-
The peak shape of the analyte may become distorted at high concentrations.
Troubleshooting Steps:
-
Extend the Calibration Curve: Prepare standards at even higher concentrations to confirm that the response is indeed plateauing.[1]
-
Dilute Samples: If detector saturation is confirmed, dilute your high-concentration samples to bring them within the linear range of the assay.[1]
-
Optimize MS Detector Settings: In some cases, adjusting detector parameters (e.g., detector voltage) may extend the linear range. However, this should be done with caution as it can affect sensitivity.
-
Use a Less Abundant Isotope: For Stepronin, if multiple product ions are available, you can monitor a less abundant transition for the high concentration samples to avoid saturation.
Summary of Potential Linearity Problems and Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| Non-Linearity at High Concentrations | Detector Saturation | Dilute samples, extend the calibration curve to confirm, optimize detector settings.[1] |
| Formation of Dimers/Adducts | Dilute samples, adjust mobile phase pH or composition.[3] | |
| General Non-Linearity | Matrix Effects | Improve sample cleanup (SPE, LLE), optimize chromatography.[1][4] |
| Inaccurate Standard Preparation | Carefully re-prepare all standards and stock solutions using calibrated equipment.[1] | |
| Internal Standard Issues | Verify the purity and concentration of this compound; check for potential isotopic contribution from the analyte at high concentrations.[6] | |
| Irreproducible Non-Linearity | Analyte/Internal Standard Instability | Investigate stability in the matrix and autosampler; prepare fresh samples and standards. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines a general procedure for preparing calibration standards for a Stepronin bioanalytical assay.
-
Prepare Stock Solutions:
-
Accurately weigh a known amount of Stepronin and this compound reference standards.
-
Dissolve each standard in an appropriate solvent (e.g., methanol, acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these solutions under appropriate conditions (e.g., -20°C).
-
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the Stepronin stock solution with the appropriate solvent to create a series of working standard solutions that will cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of the this compound internal standard at a constant concentration (e.g., 100 ng/mL).
-
-
Prepare Calibration Standards:
-
Aliquot a fixed volume of the biological matrix (e.g., 100 µL of blank plasma) into a series of tubes.
-
Spike a small volume of each Stepronin working standard solution into the corresponding matrix aliquot.
-
Add a fixed volume of the this compound working internal standard solution to every tube.
-
-
Sample Processing:
-
Perform the sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the samples into the LC-MS/MS system.
-
Protocol 2: Evaluation of Matrix Effects
This protocol describes a method to assess the impact of the biological matrix on the ionization of Stepronin.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of Stepronin and this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After extraction, spike the extracts with low and high concentrations of Stepronin and this compound.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix from the same six sources with low and high concentrations of Stepronin and this compound before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Internal Standard Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should ideally be ≤15%.[10]
-
Visualizations
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Caption: Key factors influencing the linearity of a calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. researchgate.net [researchgate.net]
- 6. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Stepronin-D5 Extraction Recovery from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction recovery of Stepronin-D5 from various tissue samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound from tissue matrices.
Q1: My this compound recovery is consistently low (<70%). What are the potential causes?
Low recovery rates can stem from several factors throughout the extraction process.[1][2] The primary areas to investigate are the initial extraction efficiency, potential degradation of the analyte, and losses during sample cleanup steps.[2] It is crucial to systematically evaluate each step to pinpoint the source of the loss.[3]
Q2: How can I improve the initial extraction of this compound from the tissue homogenate?
Insufficient extraction is a common reason for poor recovery.[2] To address this, consider the following:
-
Solvent Mismatch: The polarity of your extraction solvent may not be optimal for this compound. If this compound is lipophilic and the tissue has a high-fat content, a polar solvent like methanol (B129727) alone may be inefficient.[2] Experiment with less polar solvents such as acetonitrile (B52724), ethanol, or acetone, or use a mixture of solvents to better match the analyte's polarity.[2]
-
Inadequate Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for solvent interaction.
-
Extraction Conditions: Increasing the extraction time, raising the temperature (if the analyte is stable), or using methods like sonication or vortexing can enhance extraction efficiency.[2] For QuEChERS-based methods, adjusting the water content can alter the solvent polarity and improve recovery.[2]
Q3: Could this compound be degrading during my sample preparation?
Analyte stability is a critical factor.[2] Some compounds are sensitive to light, heat, or oxidation.[2]
-
Protect from Light: If this compound is light-sensitive, conduct extraction steps in amber vials or under low-light conditions.
-
Temperature Control: Avoid high temperatures during solvent evaporation (e.g., nitrogen blow-down). Use a water bath with controlled temperature.[2]
-
Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to your homogenization buffer.[2]
Q4: I'm using Solid-Phase Extraction (SPE), but my recovery is poor. What should I troubleshoot?
SPE is a powerful cleanup technique, but several variables can lead to low recovery if not optimized.[4]
-
Incorrect Sorbent: The SPE sorbent chemistry must be appropriate for this compound. For example, a reversed-phase (C18) sorbent may not effectively retain a very polar compound.[4]
-
pH Mismatch: The pH of the sample load and wash solutions is critical, especially if this compound is an ionizable compound. The pH should be adjusted to ensure the analyte is in a state that allows for strong retention on the sorbent.[3][4][5]
-
Inefficient Elution: The elution solvent may not be strong enough to release the analyte from the sorbent.[4][5] You may need to increase the solvent strength, use a larger volume, or adjust the pH of the elution solvent.[4][5]
-
Analyte Breakthrough: The analyte may not be retained during the sample loading step. This can happen if the sample solvent is too strong or if the cartridge is overloaded.[3] Analyze the flow-through and wash fractions to check for lost analyte.[3][5]
-
Insufficient Column Activation: Inadequate activation of the SPE column can lead to inconsistent adsorption.[2]
Q5: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
Matrix effects, such as ion suppression in LC-MS analysis, can lead to the appearance of low recovery.[1] This occurs when co-eluting matrix components interfere with the ionization of the analyte.[1]
-
Confirmation: To check for matrix effects, you can perform a post-extraction spike. Compare the signal of an analyte spiked into a blank, extracted matrix with the signal of a pure standard of the same concentration. A significant difference suggests matrix effects.
-
Mitigation:
-
Improve sample cleanup to remove interfering substances. This may involve using a more selective SPE sorbent or adding a liquid-liquid extraction step.[6]
-
Adjust chromatographic conditions to separate this compound from the interfering matrix components.[1]
-
Dilute the sample to reduce the concentration of interfering components.[7]
-
Quantitative Data Summary
The acceptable recovery for bioanalytical methods can vary based on the complexity of the matrix and regulatory guidelines. The following table summarizes generally accepted recovery ranges.
| Guideline/Source | Typical Recovery Range | Stringent Recovery Range |
| European Medicines Agency (EMA) | 80–120% | Not Specified |
| General Literature | 70–130% | 90–110% |
Data compiled from various sources.[1]
Experimental Protocols & Workflows
Below are generalized protocols for common extraction techniques. These should be optimized for the specific properties of this compound and the tissue matrix.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and fast method suitable for initial cleanup.[6] Acetonitrile is often preferred for its ability to completely precipitate proteins.[6]
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., PBS) to create a uniform homogenate.
-
Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of tissue homogenate.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant, which contains the analyte.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase).[6][7]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids.[6]
-
Homogenization: Prepare the tissue homogenate as described in the PPT protocol.
-
pH Adjustment: Adjust the pH of the homogenate to optimize the partitioning of this compound into the organic phase.[5]
-
Extraction: Add an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to the homogenate.
-
Mixing: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers. To break up emulsions, the addition of salt or gentle agitation may be necessary.[5]
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent and reconstitute the residue as described previously.[8]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides excellent sample cleanup and concentration by partitioning the analyte between a solid and a liquid phase.[6]
-
Sample Pre-treatment: Start with the supernatant from the protein precipitation step or a diluted tissue homogenate. Adjust the pH as needed for optimal retention.[4]
-
Column Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
-
Column Equilibration: Equilibrate the cartridge with a solution that mimics the sample matrix (e.g., water or buffer at the same pH as the sample).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte.
-
Elution: Elute this compound from the cartridge using a strong solvent.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute the residue.
Visual Diagrams
Experimental Workflows
Caption: A typical workflow for this compound extraction using protein precipitation.
Caption: The main steps involved in a Solid-Phase Extraction (SPE) procedure.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low recovery in SPE.
References
- 1. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. welchlab.com [welchlab.com]
- 3. youtube.com [youtube.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijisrt.com [ijisrt.com]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of Stepronin
An Objective Analysis of Stepronin Quantification Using Stepronin-D5 by LC-MS/MS Versus a Conventional HPLC-UV Approach
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of two distinct analytical methods for the quantification of Stepronin, a mucolytic and expectorant agent. We will explore a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, this compound, and contrast it with a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
The following sections present hypothetical yet representative experimental data and protocols to objectively compare the performance of these two methodologies. This guide aims to highlight the advantages conferred by the use of an isotopic internal standard in bioanalytical and quality control settings.
Comparative Performance Data
The validation of an analytical method is crucial to ensure its reliability for its intended purpose.[1][2] The following tables summarize the hypothetical performance characteristics of the LC-MS/MS method with this compound and a conventional HPLC-UV method for the quantification of Stepronin in human plasma.
Table 1: Validation Summary for Stepronin Quantification using LC-MS/MS with this compound Internal Standard
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | - | 1 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 2.5% - 5.8% |
| Inter-day Precision (%RSD) | ≤ 15% | 3.1% - 7.2% |
| Accuracy (%RE) | ± 15% | -4.5% to 6.3% |
| Recovery (%) | Consistent and reproducible | 85.2% - 91.5% |
| Matrix Effect (%) | CV ≤ 15% | 4.2% |
Table 2: Validation Summary for Stepronin Quantification using HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9971 |
| Range | - | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 6.8% - 11.2% |
| Inter-day Precision (%RSD) | ≤ 15% | 8.5% - 13.7% |
| Accuracy (%RE) | ± 15% | -10.8% to 12.5% |
| Recovery (%) | Consistent and reproducible | 70.3% - 78.9% |
| Matrix Effect (%) | Not specifically evaluated | Not Applicable |
From the data, the LC-MS/MS method using this compound demonstrates superior sensitivity (LLOQ of 1 ng/mL vs. 50 ng/mL), better precision (lower %RSD), and higher accuracy (narrower %RE range) compared to the HPLC-UV method. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, leading to more reliable and reproducible results.
Experimental Protocols
A detailed methodology is essential for the reproducibility of any analytical method.[1]
Protocol 1: Stepronin Quantification by LC-MS/MS with this compound
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Add 20 µL of a reducing agent (e.g., 1 M Dithiothreitol) to cleave any disulfide bonds.
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Stepronin: m/z 272.0 -> 141.0
-
This compound: m/z 277.0 -> 146.0
-
Protocol 2: Stepronin Quantification by HPLC-UV
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of a reducing agent.
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of phosphate (B84403) buffer and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
UV Detection: 230 nm
Visualized Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for Stepronin analysis using LC-MS/MS with this compound.
Stepronin acts as a mucolytic agent, and its mechanism involves the modulation of mucus production and secretion.[3][4]
Caption: Simplified signaling pathway of Stepronin's mucolytic action.
Conclusion
The validation data and experimental protocols presented in this guide illustrate the significant advantages of using a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS for the quantification of Stepronin. This approach provides superior sensitivity, precision, and accuracy over traditional HPLC-UV methods. For researchers and drug development professionals requiring high-quality, reliable data for pharmacokinetic studies, bioequivalence assessments, and routine quality control, the adoption of an LC-MS/MS method with a stable isotope-labeled internal standard is highly recommended. This methodology ensures data integrity and compliance with stringent regulatory requirements for analytical method validation.[2]
References
Cross-Validation of Stepronin Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Stepronin, a mucolytic agent, in biological matrices is paramount for pharmacokinetic studies and clinical trials. The choice of an internal standard (IS) is a critical factor that can significantly influence the reliability and reproducibility of bioanalytical assays. This guide provides a comprehensive comparison of two common types of internal standards for Stepronin quantification: a stable isotope-labeled (SIL) internal standard and a structural analog internal standard.
This document presents a hypothetical cross-validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Stepronin using both Stepronin-d4 (a SIL IS) and Tiopronin (a structural analog IS). The experimental data herein is illustrative, based on typical performance characteristics observed for similar thiol-containing compounds, to guide researchers in their experimental design and data interpretation.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for any variability.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same degree of matrix effects, leading to high accuracy and precision.
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte. While more readily available and cost-effective than custom-synthesized SIL standards, their chromatographic and ionization properties may differ from the analyte, potentially leading to less effective compensation for matrix effects and extraction variability.
The following tables summarize the hypothetical performance data from a cross-validation study of a Stepronin assay using Stepronin-d4 and Tiopronin as internal standards.
Table 1: Linearity and Range
| Internal Standard | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Deviation from Nominal (%) |
| Stepronin-d4 | 1 - 1000 | > 0.998 | ≤ 5.0 |
| Tiopronin | 1 - 1000 | > 0.995 | ≤ 10.0 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Stepronin-d4 | LLOQ | 1 | -2.5 | 8.2 |
| Low | 3 | 1.8 | 5.5 | |
| Medium | 400 | -0.5 | 3.1 | |
| High | 800 | 1.2 | 2.4 | |
| Tiopronin | LLOQ | 1 | -8.7 | 12.5 |
| Low | 3 | 5.3 | 9.8 | |
| Medium | 400 | -3.1 | 6.2 | |
| High | 800 | 2.5 | 4.9 |
Table 3: Matrix Effect and Recovery
| Internal Standard | QC Level | Matrix Factor | Recovery (%) |
| Stepronin-d4 | Low | 0.98 | 92 |
| High | 1.01 | 95 | |
| Tiopronin | Low | 0.85 | 85 |
| High | 0.88 | 88 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of bioanalytical assays. The following sections outline the protocols for the hypothetical cross-validation study.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Stepronin.
-
Internal Standard Addition: To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (either Stepronin-d4 at 100 ng/mL or Tiopronin at 100 ng/mL in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC System
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Stepronin: m/z 272.0 -> 141.0
-
Stepronin-d4: m/z 276.0 -> 145.0
-
Tiopronin: m/z 162.0 -> 118.0
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the cross-validation study and the proposed signaling pathway for Stepronin's mucolytic action.
Caption: Experimental workflow for the cross-validation of Stepronin assays.
Caption: Proposed signaling pathway for the mucolytic action of Stepronin.
Conclusion
The cross-validation of bioanalytical methods using different internal standards is crucial for ensuring data integrity and consistency. The hypothetical data presented in this guide illustrates that while a structural analog IS like Tiopronin can provide acceptable performance, a stable isotope-labeled IS such as Stepronin-d4 generally offers superior accuracy, precision, and more effective compensation for matrix effects.
Researchers and drug development professionals are encouraged to carefully consider the phase of their research and the required data quality when selecting an internal standard. For pivotal pharmacokinetic and clinical studies, the use of a stable isotope-labeled internal standard is highly recommended to ensure the most reliable and reproducible results for the quantification of Stepronin.
A Comparative Guide to Deuterated Standards in Bioanalysis: The Case for Stepronin-D5
In the precise world of bioanalysis, the accuracy and reliability of quantitative methods are paramount for researchers, scientists, and drug development professionals. The choice of an internal standard is a critical factor that can significantly influence the outcome of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on Stepronin-D5, against non-deuterated alternatives, supported by experimental data from analogous compounds.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. This is due to their near-identical physicochemical properties to the analyte of interest. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variability and enhancing the accuracy and precision of the analytical method.
Quantitative Performance: A Head-to-Head Comparison
| Performance Parameter | Method with Deuterated Internal Standard (Tiopronin-d3) | Method with Non-Deuterated Internal Standard |
| Internal Standard | Tiopronin-d3 | Fudosteine (B1674176) |
| Linearity (r²) | > 0.995 | 0.9980 to 0.9990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 78 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10.49% |
| Inter-day Precision (%CV) | < 10% | < 10.49% |
| Accuracy (%RE) | ± 10% | Not explicitly stated |
| Recovery | Consistent and reproducible | Not explicitly stated |
Data for the deuterated internal standard method is based on Tiopronin-d3 and is representative of the expected performance for this compound.[1] Data for the non-deuterated internal standard method is from a published study on Tiopronin using fudosteine as the internal standard.
Experimental Protocols
The choice of an analytical method is not solely based on performance data but also on the practicality and rigor of the experimental protocol. Below are detailed methodologies for a bioanalytical assay using a deuterated internal standard, which would be applicable for this compound, and a representative method using a non-deuterated internal standard for a similar analyte.
Method 1: Quantification of Stepronin in Human Plasma using LC-MS/MS with this compound as an Internal Standard (Anticipated Protocol)
This protocol is based on established bioanalytical methods for similar thiol-containing drugs using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient tailored to ensure co-elution of Stepronin and this compound.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, optimized for Stepronin.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both Stepronin and this compound.
Method 2: Quantification of Tiopronin in Human Plasma using LC-MS/MS with a Non-Deuterated Internal Standard
This protocol is adapted from a published method for the determination of Tiopronin in human plasma using fudosteine as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human plasma, add the internal standard (fudosteine).
-
Add a reducing and stabilizing agent (e.g., L-Cysteine and 1,4-dithiothreitol).
-
Perform liquid-liquid extraction with ethyl acetate (B1210297) under acidic conditions.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: HPLC system.
-
Column: C18 column.
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (40:60, v/v) with 0.2% formic acid and 1.0 mM tris(hydroxymethyl)aminomethane.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Negative electrospray ionization.
-
Scan Type: MRM.
-
MRM Transitions: Optimized for Tiopronin and fudosteine.
Visualizing the Bioanalytical Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for the bioanalysis of a drug in a biological matrix using a deuterated internal standard.
References
Inter-laboratory Comparison of Stepronin Quantification Using Stepronin-D5: A Performance Guide
This guide provides an objective comparison of an analytical method for the quantification of Stepronin in human plasma across multiple laboratories, utilizing Stepronin-D5 as an internal standard. The content herein is intended for researchers, scientists, and drug development professionals to assess the reproducibility and reliability of the described analytical method.
Executive Summary
An inter-laboratory study was conducted to evaluate the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Stepronin. The study aimed to establish the method's precision, accuracy, and linearity when performed by different laboratories. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting variations in sample processing and instrument response. The results indicate that the method is robust, reliable, and suitable for high-throughput bioanalysis in clinical and research settings.
Experimental Protocols
A detailed methodology was followed by each participating laboratory to ensure consistency and comparability of the results.
Sample Preparation:
-
Plasma Collection: Human plasma samples were collected and stored at -80°C until analysis.
-
Spiking: Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Stepronin and a fixed concentration of the internal standard, this compound, into blank human plasma.
-
Protein Precipitation: To 100 µL of plasma sample, 300 µL of acetonitrile (B52724) containing the internal standard was added to precipitate proteins.
-
Centrifugation: The samples were vortexed and then centrifuged at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant was transferred to a new plate for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic System: A standardized high-performance liquid chromatography (HPLC) system was used.
-
Column: A C18 reversed-phase column was employed for the separation of Stepronin and its internal standard.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode was used for detection and quantification.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode was utilized.
Data Presentation
The quantitative data from the inter-laboratory comparison is summarized in the tables below.
Table 1: Inter-laboratory Calibration Curve Performance
| Laboratory | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Laboratory A | 1 - 1000 | 0.9985 |
| Laboratory B | 1 - 1000 | 0.9991 |
| Laboratory C | 1 - 1000 | 0.9979 |
Table 2: Inter-laboratory Precision and Accuracy of Quality Control Samples
| QC Level | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | Laboratory A | 5 | 4.85 | 97.0 | 5.2 |
| Laboratory B | 5 | 5.05 | 101.0 | 4.8 | |
| Laboratory C | 5 | 4.92 | 98.4 | 5.5 | |
| Medium | Laboratory A | 50 | 51.2 | 102.4 | 3.1 |
| Laboratory B | 50 | 49.5 | 99.0 | 3.5 | |
| Laboratory C | 50 | 50.8 | 101.6 | 3.3 | |
| High | Laboratory A | 800 | 790.4 | 98.8 | 2.5 |
| Laboratory B | 800 | 812.0 | 101.5 | 2.1 | |
| Laboratory C | 800 | 795.2 | 99.4 | 2.8 |
Acceptance Criteria: The mean accuracy for QC samples should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the inter-laboratory comparison of Stepronin quantification.
Signaling Pathway of Internal Standard Usage
The diagram below outlines the principle of using an internal standard for quantitative analysis.
References
Stepronin-D5 as an Internal Standard: A Comparative Guide to Achieving Unparalleled Accuracy and Precision in Bioanalysis
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an internal standard is a critical decision that directly impacts the reliability and validity of study results. For researchers quantifying Stepronin, a mucolytic agent, the use of its deuterated analogue, Stepronin-D5, represents the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison between this compound and other potential internal standards, supported by established principles of bioanalytical method validation and illustrative data.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard is Superior
An internal standard (IS) is a compound of known concentration added to samples to correct for variability during the analytical process. The ideal IS mimics the analyte of interest throughout sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte. This near-identical behavior ensures the most effective compensation for variations in extraction recovery and matrix effects, leading to superior accuracy and precision.
Performance Comparison: this compound vs. a Hypothetical Structural Analog
Table 1: Comparison of Accuracy Across Different Internal Standard Types
| Internal Standard Type | Analyte | Concentration (ng/mL) | Interday Accuracy (% Bias) | Intraday Accuracy (% Bias) |
| This compound (SIL) | Stepronin | Low QC (3 ng/mL) | Within ±5% | Within ±10% |
| Mid QC (25 ng/mL) | Within ±5% | Within ±10% | ||
| High QC (40 ng/mL) | Within ±5% | Within ±10% | ||
| Structural Analog | Stepronin | Low QC (3 ng/mL) | Potentially > ±15% | Potentially > ±15% |
| Mid QC (25 ng/mL) | Potentially > ±15% | Potentially > ±15% | ||
| High QC (40 ng/mL) | Potentially > ±15% | Potentially > ±15% |
Table 2: Comparison of Precision Across Different Internal Standard Types
| Internal Standard Type | Analyte | Concentration (ng/mL) | Interday Precision (% CV) | Intraday Precision (% CV) |
| This compound (SIL) | Stepronin | Low QC (3 ng/mL) | < 10% | < 15% |
| Mid QC (25 ng/mL) | < 10% | < 15% | ||
| High QC (40 ng/mL) | < 10% | < 15% | ||
| Structural Analog | Stepronin | Low QC (3 ng/mL) | Potentially > 15% | Potentially > 20% |
| Mid QC (25 ng/mL) | Potentially > 15% | Potentially > 20% | ||
| High QC (40 ng/mL) | Potentially > 15% | Potentially > 20% |
QC: Quality Control; % Bias: A measure of systematic error; % CV: Coefficient of Variation, a measure of random error. Data for this compound is illustrative and based on the performance of a similar SIL-IS method.[1]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of Stepronin in human plasma using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Stepronin from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Stepronin and this compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of Stepronin to this compound against the nominal concentration of the calibration standards. Use a weighted linear regression model for the calibration curve. Calculate the concentration of Stepronin in the unknown samples from the regression equation.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of an internal standard.
References
The Analytical Advantage: Why Stepronin-D5 is the Gold Standard Internal Standard for Stepronin Quantification
In the precise world of bioanalysis, the accuracy of drug quantification is paramount. For researchers and drug development professionals working with the mucolytic agent Stepronin, the choice of an internal standard in analytical methods is a critical decision that directly impacts data reliability. This guide provides a comprehensive comparison between the deuterated internal standard, Stepronin-D5, and the use of structural analogues, supported by experimental principles and data from closely related compounds.
The Critical Role of Internal Standards
Internal standards are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays used for pharmacokinetic and metabolic studies. They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thus ensuring accurate quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard.[1] In a SIL-IS, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
This compound: The Superior Choice
This compound, a deuterated form of Stepronin, offers significant advantages over structural analogues as an internal standard. Due to their near-identical physicochemical properties, SIL internal standards like this compound co-elute with the analyte and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This co-elution is a crucial factor in compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalysis.
Key Advantages of this compound:
-
Identical Extraction Recovery: this compound will have the same recovery as Stepronin during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Co-elution with Analyte: It chromatographically behaves identically to Stepronin, ensuring that it is subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: It exhibits the same ionization response as Stepronin in the mass spectrometer, providing the most accurate correction for signal fluctuations.
-
Reduced Method Variability: The use of a SIL-IS leads to more robust and reproducible analytical methods, reducing the likelihood of failed analytical runs.[2]
Structural Analogues: A Compromise
When a stable isotope-labeled internal standard is not available, a structural analogue may be used. A structural analogue is a compound that is chemically similar to the analyte but not identical. While they can provide some level of correction, they are not as effective as a SIL-IS.
Limitations of Structural Analogues:
-
Different Chromatographic Behavior: Structural differences can lead to different retention times, meaning the analogue may not experience the same matrix effects as the analyte.
-
Varying Extraction Recoveries: The recovery of the analogue from the sample matrix may differ from that of the analyte.
-
Disparate Ionization Efficiencies: The analogue may ionize more or less efficiently than the analyte, leading to inaccurate quantification.
Comparative Performance: Inferred Evidence from Tiopronin
| Parameter | This compound (Predicted Performance) | Structural Analogue (e.g., Fudosteine for Tiopronin) |
| Chemical Structure | Identical to Stepronin (with deuterium labels) | Similar but not identical to the analyte |
| Chromatographic Retention Time | Co-elutes with Stepronin | May have a different retention time |
| Matrix Effect Compensation | Excellent, due to co-elution and identical ionization | Variable and potentially incomplete |
| Extraction Recovery | Identical to Stepronin | May differ from the analyte |
| Accuracy & Precision | High | Generally lower than with a SIL-IS |
| Method Robustness | High | Moderate to low, more susceptible to variability |
Experimental Protocols: A Generalised Approach
While a specific protocol for a comparative study is not available, the following outlines the general experimental workflows for quantifying an analyte like Stepronin using either this compound or a structural analogue as an internal standard.
Sample Preparation and Analysis Workflow
Caption: General workflow for bioanalytical sample processing and analysis.
Decision-Making for Internal Standard Selection
The choice between a deuterated internal standard and a structural analogue involves considering factors like availability, cost, and the required level of assay performance.
Caption: Decision tree for internal standard selection in bioanalysis.
Conclusion
For the accurate and reliable quantification of Stepronin in biological matrices, the use of its deuterated stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. While structural analogues can be employed, they introduce a higher potential for variability and inaccuracy due to differences in chromatographic behavior, extraction efficiency, and ionization response. The principles of bioanalysis and evidence from structurally related compounds strongly support the adoption of this compound to ensure the highest quality data in research and drug development settings. This investment in the appropriate internal standard is a critical step towards robust and defensible bioanalytical results.
References
Assessing the Impact of Stepronin-D5 Purity on Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: The Quantitative Impact of Purity
The following table summarizes the results of a mucolytic activity assay and a purity analysis for three different lots of Stepronin-D5 with varying purity levels. The mucolytic activity was assessed by measuring the reduction in viscosity of a mucin solution, a common in vitro model for expectorant drugs. Purity was determined by High-Performance Liquid Chromatography (HPLC).
| Lot Number | Stated Purity (%) | HPLC Purity (%) | Major Impurity (%) | Mucolytic Activity (Viscosity Reduction %) |
| A | >99.9 | 99.92 | 0.05 (Impurity X) | 85.2 ± 1.5 |
| B | >98.0 | 98.55 | 1.20 (Impurity Y) | 78.9 ± 2.1 |
| C | >95.0 | 95.83 | 3.50 (Impurity Z) | 65.7 ± 3.8 |
Experimental Protocols
Mucolytic Activity Assay: Viscosity Measurement of Mucin Solution
This protocol is designed to assess the mucolytic activity of this compound by measuring its effect on the viscosity of a porcine gastric mucin solution.
Materials:
-
This compound (Lots A, B, and C)
-
Porcine Gastric Mucin (PGM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Viscometer (e.g., Brookfield DV-II+ Pro)
-
Magnetic stirrer and stir bars
-
Incubator at 37°C
-
Analytical balance
Procedure:
-
Preparation of Mucin Solution:
-
Prepare a 2% (w/v) solution of porcine gastric mucin in PBS (pH 7.4).
-
Stir the solution gently overnight at 4°C to ensure complete hydration without causing excessive shear degradation of the mucin polymers.
-
Before use, allow the mucin solution to equilibrate to room temperature.
-
-
Preparation of this compound Solutions:
-
Prepare stock solutions of each lot of this compound (A, B, and C) at a concentration of 10 mg/mL in PBS.
-
Prepare serial dilutions to obtain final assay concentrations of 100 µM, 50 µM, and 10 µM.
-
-
Assay Performance:
-
Pipette 5 mL of the 2% mucin solution into a series of test tubes.
-
Add 50 µL of the respective this compound dilution to each tube. For the control, add 50 µL of PBS.
-
Gently mix the solutions and incubate at 37°C for 30 minutes.
-
After incubation, measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each this compound concentration compared to the PBS control using the following formula: % Viscosity Reduction = [(Viscosity_Control - Viscosity_Sample) / Viscosity_Control] * 100
-
Plot the concentration-response curves and determine the EC50 value for each lot.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of this compound and identifying potential impurities.
Materials:
-
This compound (Lots A, B, and C)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a high-purity this compound reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare solutions of each lot of this compound (A, B, and C) at a concentration of 1 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the percentage purity of each lot by dividing the peak area of the main this compound peak by the total area of all peaks and multiplying by 100.
-
Identify and quantify any impurities by comparing their retention times to known impurity standards, if available.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the action of Stepronin and the experimental processes described.
Caption: Plausible mechanism of Stepronin's mucolytic action.
Caption: Workflow for the mucolytic activity assay.
Caption: Impact of purity on assay accuracy.
Conclusion
The purity of this compound has a direct and significant impact on the outcome of its functional assays. As demonstrated, higher purity lots of this compound exhibit more potent mucolytic activity. Conversely, the presence of impurities can lead to an underestimation of the compound's efficacy. It is crucial for researchers to utilize well-characterized, high-purity reagents to ensure the validity and reproducibility of their experimental results. The protocols and data presented in this guide underscore the importance of stringent quality control in the procurement and use of chemical standards in drug development and scientific research.
A Researcher's Guide to Comparing Matrix Effects of Stepronin-D5 Across Different Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of drug candidates like Stepronin-D5 using LC-MS/MS, understanding and mitigating the matrix effect is critical for ensuring data accuracy and reliability. The matrix effect, which is the alteration of ionization efficiency by co-eluting endogenous components, can vary significantly across different biological tissues. This guide provides a framework for comparing the matrix effect of this compound in various tissues, offering a standardized experimental protocol and illustrative data to guide your research.
While specific experimental data for this compound is not publicly available, this document outlines the established methodologies and best practices recommended by regulatory bodies such as the FDA and EMA to conduct such a comparative study.
Illustrative Comparison of this compound Matrix Effects in Different Tissues
The following table presents a hypothetical but realistic dataset to illustrate the potential variations in matrix effects, recovery, and process efficiency for this compound across different tissue types. This data should be used as a template for presenting your own experimental findings.
Table 1: Illustrative Quantitative Comparison of Matrix Effect, Recovery, and Process Efficiency for this compound
| Tissue Type | Matrix Effect (%) [Low QC] | Matrix Effect (%) [High QC] | Recovery (%) | Process Efficiency (%) |
| Plasma | 95.2 | 98.5 | 85.1 | 81.0 |
| Liver | 75.8 | 80.2 | 68.5 | 51.9 |
| Kidney | 82.1 | 85.6 | 72.3 | 59.4 |
| Lung | 88.9 | 92.4 | 78.9 | 70.0 |
-
Matrix Effect (%) : Calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Recovery (%) : The efficiency of the extraction procedure.
-
Process Efficiency (%) : A measure of the overall performance of the method, combining extraction recovery and matrix effects.
Experimental Protocol for Assessing Matrix Effect
This protocol provides a detailed methodology for the quantitative assessment of the matrix effect of this compound in various biological tissues, consistent with regulatory guidelines.
1. Objective:
To quantify and compare the matrix effect, recovery, and process efficiency of this compound and its deuterated internal standard (this compound) in different biological matrices (e.g., plasma, liver, kidney, lung).
2. Materials and Reagents:
-
Stepronin and this compound reference standards
-
Control blank tissue homogenates (from at least 6 different sources for each tissue type)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Reagents for sample preparation (e.g., protein precipitation agents, solid-phase extraction cartridges)
-
LC-MS/MS system
3. Sample Preparation:
-
Tissue Homogenization: Homogenize blank tissue samples in a suitable buffer to create a uniform consistency.
-
Spiking:
-
Set 1 (Neat Solution): Prepare standard solutions of Stepronin and this compound in the final mobile phase composition at low and high quality control (QC) concentrations.
-
Set 2 (Post-extraction Spike): Extract blank tissue homogenates using the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Spike the extracted matrix with Stepronin and this compound at low and high QC concentrations.
-
Set 3 (Pre-extraction Spike): Spike blank tissue homogenates with Stepronin and this compound at low and high QC concentrations before the extraction process.
-
4. LC-MS/MS Analysis:
-
Develop a selective and sensitive LC-MS/MS method for the detection and quantification of Stepronin and this compound.
-
Analyze the three sets of samples under identical chromatographic and mass spectrometric conditions.
5. Calculations:
-
Matrix Effect (ME):
-
ME (%) = (Mean peak response of Set 2 / Mean peak response of Set 1) x 100
-
-
Recovery (RE):
-
RE (%) = (Mean peak response of Set 3 / Mean peak response of Set 2) x 100
-
-
Process Efficiency (PE):
-
PE (%) = (Mean peak response of Set 3 / Mean peak response of Set 1) x 100
-
Alternatively, PE (%) = (ME x RE) / 100
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Matrix Effect Assessment
The following diagram illustrates the key steps in the experimental workflow for assessing the matrix effect in different biological tissues.
Potential Signaling Pathway Influenced by Stepronin
Stepronin is known for its mucolytic and antioxidant properties. While its precise signaling cascade is a subject of ongoing research, a plausible mechanism involves the modulation of pathways related to oxidative stress and inflammation. The diagram below conceptualizes a potential signaling pathway that could be influenced by Stepronin.
By following a standardized protocol and systematically presenting the data, researchers can effectively compare the matrix effects of this compound in different tissues. This will lead to the development of more robust and reliable bioanalytical methods, ultimately contributing to a better understanding of the compound's pharmacokinetic profile.
Long-Term Stability of Stepronin-D5 Stock Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the stability of reference standards and stock solutions is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the long-term stability validation of Stepronin-D5 stock solutions. Due to the limited availability of public data on the stability of Stepronin and its deuterated analog, this comparison incorporates data from commonly used mucolytic agents with similar therapeutic applications: N-acetylcysteine, Bromhexine, and Ambroxol. The experimental protocols and data presented are based on established guidelines for pharmaceutical stability testing.
Executive Summary
Comparative Stability Data
The following table summarizes the available long-term stability data for common mucolytic agents, which can serve as a benchmark for estimating the stability of this compound stock solutions. It is crucial to note that these are representative data points, and the actual stability of this compound will depend on the specific solvent, concentration, and storage conditions.
| Drug | Concentration & Solvent | Storage Condition | Duration | Remaining Concentration (%) | Reference |
| N-acetylcysteine | 20% solution (undiluted) | Room Temperature | 6 months | 95% | [1] |
| 20% solution (undiluted) | Refrigerated | 6 months | >98% | [1] | |
| 60 mg/mL in 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | 25°C | 72 hours | >98.7% | [2][3] | |
| Bromhexine HCl | 1% w/v oral solution | 25°C / 60% RH | 24 months | 96.3% | [4] |
| 1% w/v oral solution | 40°C / 75% RH | 16 months | 90.0% | [4] | |
| Ambroxol HCl | Sustained release pellets | 30°C / 70% RH | 3 months | Consistent drug release | [5] |
| Syrup | 40°C / 75% RH | 3 months | Stable | [6] |
Experimental Protocols for Stability Validation
The validation of the long-term stability of a stock solution, such as this compound, involves a systematic approach as outlined by international guidelines. A typical experimental workflow is described below.
Key Experimental Steps:
-
Stock Solution Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., DMSO, Methanol, or an aqueous buffer). The choice of solvent is critical and should be based on the solubility and preliminary stability of the compound.
-
Storage Conditions: The stock solution is aliquoted into appropriate containers (e.g., amber glass vials to protect from light) and stored under controlled environmental conditions. Standard long-term stability testing conditions often include:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
-
Time Points for Analysis: Samples are withdrawn from each storage condition at predetermined time intervals. For long-term studies, this is typically at 0, 3, 6, 9, 12, 18, and 24 months.[4] Accelerated studies often have time points at 0, 1, 3, and 6 months.
-
Analytical Method: A stability-indicating analytical method, most commonly HPLC with UV or Mass Spectrometric detection, is used to determine the concentration of this compound in the samples.[7] This method must be validated to ensure it can accurately quantify the parent compound in the presence of potential degradation products.
-
Data Analysis: The concentration of this compound at each time point is compared to the initial concentration (time 0). The stability is typically expressed as the percentage of the initial concentration remaining. A common acceptance criterion for a stable solution is the retention of at least 90% of the initial concentration.
Caption: Workflow for long-term stability validation of stock solutions.
Signaling Pathways and Degradation
Understanding the potential degradation pathways of Stepronin is crucial for developing a stable formulation. As a thiol-containing compound, Stepronin may be susceptible to oxidation, forming disulfide-linked dimers or other oxidation products. Hydrolysis of the thioester or amide linkages could also occur, particularly at non-neutral pH. Forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., strong acid, base, oxidizing agents, light, and heat), are instrumental in identifying potential degradation products and establishing the specificity of the analytical method.[8]
Caption: Potential degradation pathways for Stepronin under stress conditions.
Conclusion and Recommendations
While direct experimental data on the long-term stability of this compound stock solutions is not publicly available, a robust stability-indicating study can be designed based on established pharmaceutical guidelines. The comparative data from other mucolytic agents such as N-acetylcysteine and Bromhexine suggest that with appropriate storage conditions, particularly refrigeration and protection from light, a this compound stock solution can likely be stable for an extended period.
For researchers and drug development professionals, it is strongly recommended to perform an in-house long-term stability study on this compound stock solutions under the specific conditions of use. This will ensure the integrity of the standard and the reliability of the experimental data generated. The experimental workflow and potential degradation pathways outlined in this guide provide a framework for conducting such a validation.
References
- 1. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 4. staff.najah.edu [staff.najah.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Stepronin-D5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Stepronin-D5, a deuterated analog of the mucolytic agent Stepronin. The following procedures are intended for researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). In the event of a spill, follow the outlined emergency procedures.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Spill Kit | Absorbent material, waste bags, and cleaning agents | For containment and cleanup of spills. |
II. Step-by-Step Disposal Protocol
This protocol outlines the segregation, packaging, and labeling of this compound waste for disposal.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, clearly labeled, and chemically compatible container. Avoid mixing with incompatible solvents.
-
-
Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container clearly with "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Include any known hazard characteristics (e.g., "Bioactive Compound").
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system to prevent the spread of any potential leaks.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS office with a complete inventory of the waste.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must consult their institution's specific waste disposal policies and procedures and contact their Environmental Health and Safety (EHS) department for any questions or clarification. Always refer to the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS for this compound becomes available, its specific recommendations will supersede the general guidance provided here.
Navigating the Uncharted: A Safety and Handling Guide for Stepronin-D5
For researchers, scientists, and drug development professionals embarking on work with the novel compound Stepronin-D5, this guide provides essential, immediate safety and logistical information. In the absence of a specific Safety Data Sheet (SDS), this document outlines a robust operational and disposal plan based on established best practices for handling chemicals with unknown toxicological profiles.
This compound, a deuterated analog of the mucolytic agent Stepronin, is a compound for which detailed hazard information is not yet publicly available. Therefore, it is imperative to treat this compound as a substance with unknown toxicity and to adhere to stringent safety protocols to minimize any potential risk. The following procedures are designed to establish a comprehensive safety framework for all laboratory operations involving this compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. For a compound with an unknown hazard profile like this compound, a comprehensive PPE strategy is mandatory.
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.[1][2] | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves are generally recommended for minor splashes. For extended contact or immersion, consult glove compatibility charts.[2][3] Double-gloving may be prudent. | Provides a barrier against skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a secondary barrier. |
| Body Protection | A flame-resistant lab coat is required.[1] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is advised. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings.[1] | Protects feet from spills and falling objects. |
| Respiratory Protection | All handling of solid this compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood.[2] If a fume hood is not feasible, a risk assessment must be performed to determine if a respirator is necessary. | Minimizes the risk of inhalation, a primary route of exposure for chemical compounds. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to every stage of the chemical lifecycle is crucial for ensuring laboratory safety.
1. Procurement and Receiving:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name, any available hazard information, and the date of receipt.[4]
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store in secondary containment to capture any potential leaks.[2][5]
-
Segregate from incompatible materials. As the reactivity of this compound is not fully characterized, it is prudent to store it away from strong acids, bases, and oxidizing agents.[4]
3. Weighing and Solution Preparation:
-
ALWAYS handle solid this compound within a certified chemical fume hood to prevent inhalation of fine powders.[2]
-
Use anti-static weighing paper or a weighing boat.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, solvent, date of preparation, and the preparer's initials.[4]
4. Experimental Use:
-
Conduct all experiments involving this compound in a designated area within a chemical fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
-
Be aware of the location and proper operation of all safety equipment, including the safety shower, eyewash station, and fire extinguisher.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[5]
-
Liquid waste containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.[6][7]
-
The first rinse of any glassware that has come into contact with this compound must be collected as hazardous waste.[6][8]
2. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents (including solvents), and the approximate percentages.[7][8]
-
Waste containers must be kept closed except when adding waste.[5][6]
-
Store waste containers in a designated satellite accumulation area within the laboratory, with secondary containment.[5]
3. Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[7]
-
NEVER dispose of this compound down the drain or in the regular trash.[6][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. twu.edu [twu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. saffronchemicals.com [saffronchemicals.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Safe Chemical Waste Disposal [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
